molecular formula C37H43ClN2O10 B10789394 Liensinine perchlorate

Liensinine perchlorate

货号: B10789394
分子量: 711.2 g/mol
InChI 键: SBJXHMBOBQYZFA-AQDPCYHDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Liensinine perchlorate is a useful research compound. Its molecular formula is C37H43ClN2O10 and its molecular weight is 711.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H43ClN2O10

分子量

711.2 g/mol

IUPAC 名称

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid

InChI

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31?;/m1./s1

InChI 键

SBJXHMBOBQYZFA-AQDPCYHDSA-N

手性 SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O

规范 SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O

产品来源

United States

Foundational & Exploratory

Liensinine Perchlorate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

An In-depth Technical Guide on the Core Properties and Biological Activities of Liensinine (B1675319) Perchlorate (B79767)

This technical guide provides a comprehensive overview of Liensinine perchlorate, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this natural compound. It covers its chemical identity, and known biological activities, with a focus on its anti-cancer and anti-hypertensive effects, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is the perchlorate salt of Liensinine. The chemical properties are summarized in the table below.

PropertyValueCitation
CAS Number 2385-63-9[1][2][3]
Molecular Formula C37H43ClN2O10[2][4]
Molecular Weight 711.2 g/mol [1][4]
Appearance Solid[5]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1]

Note: The diperchlorate salt of Liensinine (CAS No. 5088-90-4) has a molecular formula of C37H44Cl2N2O14 and a molecular weight of 811.66 g/mol [5][6].

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, most notably anti-cancer and anti-hypertensive effects. It is also known to inhibit late-stage autophagy.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including colorectal, gastric, breast, and non-small-cell lung cancer. The primary mechanisms of its anti-tumor effects include the induction of mitochondrial dysfunction, cell cycle arrest, and modulation of key signaling pathways.

A study on colorectal cancer (CRC) cells found that this compound induces apoptosis and significantly inhibits proliferation and colony-forming ability in a dose-dependent manner, without affecting normal colorectal epithelial cells[7]. In gastric cancer cells, Liensinine was found to inhibit cell proliferation by generating reactive oxygen species (ROS) and inhibiting the PI3K/AKT signaling pathway[2]. Furthermore, it has been shown to sensitize breast cancer cells to chemotherapy by inducing mitochondrial fission[4] and to overcome oxaliplatin (B1677828) resistance in colorectal cancer by inhibiting autophagy through targeting HIF-1α[8].

Cell LineAssayEffectConcentrationCitation
Colorectal Cancer (CRC)Proliferation & ApoptosisDose-dependent inhibition of proliferation and induction of apoptosisNot specified[7]
Gastric CancerProliferationSignificant inhibition20-120 µM[5]
OsteosarcomaProliferation & ApoptosisDose-dependent inhibition of proliferation and induction of apoptosis40 and 80 µM[9]
Non-Small-Cell Lung Cancer (NSCLC)CytotoxicityConcentration-dependent toxic effects0, 10, 20, 40, 60, and 80 μM[10]
Anti-Hypertensive Activity

Liensinine is recognized as an active constituent of plumula nelumbinis with anti-hypertensive properties[1][3]. It is known to relax vascular smooth muscle[1].

Autophagy Inhibition

Liensinine and its salts are inhibitors of late-stage autophagy/mitophagy. They act by blocking the fusion of autophagosomes with lysosomes[1][6]. This mechanism is also implicated in its ability to sensitize cancer cells to chemotherapeutic agents[8].

Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.

PI3K/AKT Signaling Pathway

In gastric cancer cells, Liensinine has been shown to inhibit the PI3K/AKT pathway, leading to apoptosis. It significantly reduces the expression of phosphorylated AKT (p-AKT) and phosphorylated PI3K (p-PI3K)[2].

PI3K_AKT_Pathway Liensinine Liensinine PI3K PI3K Liensinine->PI3K AKT p-AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis

Caption: Liensinine-mediated inhibition of the PI3K/AKT pathway leading to apoptosis.

JAK2/STAT3 Signaling Pathway

In osteosarcoma cells, Liensinine-induced ROS production suppresses the activation of the JAK2/STAT3 pathway, contributing to its anti-tumor effects[9].

JAK2_STAT3_Pathway Liensinine Liensinine ROS ROS Production Liensinine->ROS JAK2 p-JAK2 ROS->JAK2 STAT3 p-STAT3 JAK2->STAT3 TumorGrowth Tumor Growth STAT3->TumorGrowth

Caption: Liensinine induces ROS, which inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anti-cancer effects of this compound.

Cell Proliferation Assay (CCK-8 Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, H520, SPC-A1) into 96-well plates at a density of 3,000 cells per well and incubate for 24 hours[10].

  • Treatment: Prepare various concentrations of Liensinine (e.g., 0, 10, 20, 40, 60, and 80 µM) and add to the respective wells[10]. Incubate for 24 or 48 hours.

  • CCK-8 Addition: Add CCK-8 solution to each well and incubate for 2 hours[10].

  • Measurement: Measure the absorbance at 450 nm using a microplate reader[10].

Colony Formation Assay
  • Cell Seeding: Seed cells into 6-well plates at a density of 300-500 cells per well[10].

  • Treatment: Treat the cells with different concentrations of Liensinine (e.g., 0, 2.5, 5, 10, or 20 µM) for 48 hours[10].

  • Incubation: Replace the treatment medium with a normal culture medium and incubate for 10-14 days until colonies of more than 50 cells are visible[10].

  • Staining and Counting: Fix the colonies with a methanol-acetic acid mixture and stain with crystal violet. Count the number of colonies[10].

Mitochondrial Membrane Potential Assay (JC-1 Assay)
  • Cell Seeding: Seed cells into 6-well plates at a density of 1x10^5 cells per well[10].

  • Treatment: Treat cells with various concentrations of Liensinine (e.g., 0, 2.5, 5, 10, or 20 µM) for 48 hours[10].

  • Staining: Stain the cells with JC-1 reagent for 20 minutes in the dark[10].

  • Analysis: Detect the fluorescence signal using a flow cytometer to determine the mitochondrial membrane potential[10].

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Lines (e.g., CRC, Gastric) Treatment Treat with This compound CellCulture->Treatment Proliferation Proliferation Assays (CCK-8, Colony Formation) Treatment->Proliferation Apoptosis Apoptosis Assays (Flow Cytometry) Treatment->Apoptosis MMP Mitochondrial Function (JC-1 Assay) Treatment->MMP Signaling Mechanism Studies (Western Blot for PI3K/AKT, etc.) Apoptosis->Signaling Xenograft Xenograft Mouse Model Signaling->Xenograft Confirmation InVivoTreatment Administer This compound Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Growth (Volume and Weight) InVivoTreatment->TumorMeasurement Toxicity Assess Toxicity (Body Weight, Organ Histology) InVivoTreatment->Toxicity

Caption: General workflow for evaluating the anti-cancer properties of this compound.

References

known biological activities of Liensinine perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Liensinine (B1675319) Perchlorate (B79767)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera Gaertn), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] As Liensinine Perchlorate, its salt form, it offers potential therapeutic applications across various disease domains. This document provides a comprehensive technical overview of the known biological activities of this compound, focusing on its anti-cancer, cardiovascular, neurological, and anti-inflammatory effects. It details the underlying molecular mechanisms, summarizes quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of key signaling pathways.

Anti-Cancer Activity

This compound exhibits potent anti-tumor effects across a range of malignancies, including colorectal, gastric, breast, and non-small-cell lung cancers (NSCLC).[3][4][5] Its primary mechanisms involve the induction of apoptosis, inhibition of autophagy, and disruption of key oncogenic signaling pathways.

Mechanisms of Action
  • Induction of Apoptosis: Liensinine induces apoptosis in cancer cells through the mitochondrial-dependent pathway.[6] This is characterized by an increased Bax/Bcl-2 ratio, which leads to the activation of initiator caspase-9 and executioner caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3][6] It also causes cell cycle arrest, contributing to its anti-proliferative effects.[7]

  • Inhibition of Autophagy: Liensinine is a novel autophagy inhibitor that acts at a late stage.[1][8] It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and impaired cellular recycling, which can sensitize cancer cells to chemotherapy.[1][4]

  • Modulation of Signaling Pathways: Liensinine has been shown to inhibit the pro-survival PI3K/AKT signaling pathway in gastric and gallbladder cancer cells.[3][4] In colorectal cancer, it activates the JNK signaling pathway, which is associated with apoptosis.[7]

  • Generation of Reactive Oxygen Species (ROS): The compound induces an increase in intracellular ROS levels in gastric cancer cells, leading to oxidative stress and subsequent cell death.[3][9]

  • Inhibition of Metastasis: In breast cancer models, liensinine significantly inhibits the migration and invasion of cancer cells.[6]

Quantitative Data: Anti-Cancer Effects
Cancer TypeCell Line(s)CompoundConcentration/DoseEffectReference
Gastric CancerBGC-823, SGC-7901Liensinine20-120 µMDose-dependent inhibition of proliferation
Non-Small-Cell Lung Cancer (NSCLC)A549, H520, SPC-A1LiensinineVariousDose-dependent cytotoxicity and inhibition of colony formation[4]
Breast CancerMDA-MB-231, MCF-7LiensinineNot specifiedInhibition of cell growth, migration, and invasion[6]
Colorectal Cancer (CRC)Not specifiedThis compoundNot specifiedDose-dependent inhibition of proliferation and colony formation[5][7]
CRC XenograftNude MiceLiensinineNot specifiedMarked suppression of tumor growth[7]
Gastric Cancer XenograftNude MiceLiensinine10 µM (injected every 2 days)Inhibition of tumor growth
Key Experimental Protocols
  • Cell Viability and Proliferation: The cytotoxic effects of liensinine are commonly assessed using the Cell Counting Kit-8 (CCK-8) assay after treating cancer cell lines (e.g., A549, H520 for NSCLC) for 24-48 hours.[4] Long-term proliferative inhibition is measured via colony formation assays, where cells are treated for 48 hours and then cultured for approximately 14 days before colonies are stained and counted.[3][4]

  • Apoptosis Assay: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4] The expression of apoptosis-related proteins (cleaved PARP, cleaved caspases) is determined by Western blot.[3]

  • Autophagy Flux Analysis: Autophagosome accumulation is observed by detecting the conversion of LC3B-I to LC3B-II via Western blot.[4] Blocking of autophagic flux is confirmed by using autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1 in tandem with liensinine treatment.

  • In Vivo Xenograft Model: Human cancer cells are subcutaneously injected into nude mice. Once tumors are established, mice are treated with liensinine (e.g., intraperitoneal injection). Tumor volume and weight are measured regularly.[4][7] Immunohistochemical staining for proliferation markers like Ki-67 is performed on tumor tissues post-euthanasia.[7][10]

Signaling Pathway Diagrams

Liensinine_Apoptosis_Pathway Liensinine Liensinine Bcl2 Bcl-2 Liensinine->Bcl2 Bax Bax Liensinine->Bax Mitochondrion Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Bcl2->Mitochondrion inhibits Bax->Mitochondrion activates Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP (Inactive) PARP->cPARP

Figure 1: Liensinine-induced mitochondrial apoptosis pathway.

Liensinine_Autophagy_Inhibition Autophagosome Autophagosome Fusion Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Liensinine Liensinine Liensinine->Fusion Blocks

Figure 2: Liensinine inhibits late-stage autophagy.

Cardiovascular Effects

Liensinine demonstrates significant protective effects on the cardiovascular system, including anti-hypertensive, anti-arrhythmic, and vasodilatory activities.[1][4] It also mitigates cardiac injury from ischemia and sepsis.

Mechanisms of Action
  • Anti-Hypertension and Vasodilation: Liensinine and its related alkaloids exhibit antihypertensive effects by promoting vasodilation.[11] This is partly achieved through the inhibition of vascular smooth muscle cell (VSMC) proliferation and remodeling.[2][11]

  • Protection Against Myocardial Ischemia: In murine models of myocardial infarction, liensinine improves cardiac function and reduces infarct size.[12] This protective effect is mediated by inhibiting excessive inflammatory responses through the suppression of the Wnt/β-catenin signaling pathway.[12]

  • Amelioration of Gestational Hypertension: Liensinine attenuates inflammatory responses and oxidative stress in a rat model of L-NAME-induced gestational hypertension.[13] It achieves this by activating the Nrf2/HO-1 signaling pathway.[13]

  • Septic Heart Injury Protection: In models of LPS-induced septic heart injury, liensinine alleviates cardiac damage by inhibiting inflammation via the NF-κB pathway and reducing oxidative stress and apoptosis by targeting the Nrf2 pathway.[14]

  • Anti-Arrhythmic Effects: Early studies reported that liensinine can antagonize ventricular arrhythmias, an effect attributed to its ability to block Ca2+ and Na+ influx.[3]

Quantitative Data: Cardiovascular Effects
ConditionAnimal ModelCompoundDoseEffectReference
Myocardial InfarctionWild-type and β-catenin KO miceLiensinineNot specifiedImproved cardiac function, decreased infarct size[12]
Gestational HypertensionL-NAME-induced Wistar ratsLiensinineNot specifiedReduced sFlt-1, increased PIGF and VEGF[13]
Septic Heart InjuryLPS-induced miceLiensinineLow, Medium, HighReduced inflammatory cytokines (IL-1β, TNF-α), decreased MDA levels, increased SOD, CAT, GSH-Px activity[14]
Key Experimental Protocols
  • Myocardial Infarction (MI) Model: MI is induced in mice (e.g., C57BL/6) by ligating the left anterior descending coronary artery. Liensinine is administered, and cardiac function is assessed by echocardiography. Infarct size is measured using TTC staining. Western blotting is used to analyze the expression of Wnt/β-catenin pathway proteins in heart tissue.[12]

  • Septic Heart Injury Model: Sepsis is induced in mice by intraperitoneal injection of Lipopolysaccharide (LPS). Liensinine is administered as a prophylactic. Cardiac tissue is collected for histopathological analysis (H&E staining), and qRT-PCR is used to measure mRNA levels of inflammatory cytokines (e.g., IL-1β, iNOS, TNF-α).[14] Oxidative stress markers (MDA, SOD, CAT) are measured in heart tissue homogenates.

Signaling Pathway Diagrams

Liensinine_MI_Pathway MI Myocardial Ischemia Wnt Wnt/β-catenin Signaling MI->Wnt Inflammation Excessive Inflammation Wnt->Inflammation Injury Cardiac Injury Inflammation->Injury Liensinine Liensinine Liensinine->Wnt

Figure 3: Liensinine action in myocardial ischemia.

Liensinine_Sepsis_Pathway cluster_0 Inflammation cluster_1 Oxidative Stress LPS LPS (Sepsis) NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Injury Cardiac Injury Cytokines->Injury Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits HO1 HO-1 (Antioxidant) Nrf2->HO1 Liensinine Liensinine Liensinine->NFkB Liensinine->Keap1 inhibits

Figure 4: Liensinine dual action in septic heart injury.

Neurological and Neuroprotective Effects

Liensinine demonstrates significant neuroprotective potential, with beneficial effects observed in models of cerebral ischemia, cognitive dysfunction, and Alzheimer's disease.

Mechanisms of Action
  • Cerebral Ischemia-Reperfusion Injury (CIRI): Liensinine exerts a neuroprotective role in CIRI by inhibiting autophagy. This inhibition is mediated through the regulation of the PI3K/Akt signaling pathway. Treatment with liensinine restores neural function and reduces infarct volume in rat models.

  • Cognitive Dysfunction: In mouse models, liensinine alleviates cognitive impairments by reducing the levels of Aβ and Tau proteins and increasing neurotransmitter levels.[15] Notably, its effects are also linked to the gut-brain axis, as it improves the proliferation of beneficial gut bacteria like Bifidobacterium and Akkermansia.[15]

  • Alzheimer's Disease Models: Liensinine and related alkaloids show promise for Alzheimer's disease by reducing the accumulation of β-amyloid and protecting against Aβ-induced toxicity.[16][17] It can reduce intracellular free Ca2+ levels, thereby inhibiting the CaM/CaMKII pathway and subsequent hyperphosphorylation of tau protein.[17]

Key Experimental Protocols
  • Cerebral Ischemia-Reperfusion Injury (CIRI) Model: A rat model is established (e.g., by middle cerebral artery occlusion). Liensinine is administered, and neurological deficits are scored. Brain tissue is analyzed for infarct volume (TTC staining) and protein expression of PI3K/Akt and autophagy markers (mTOR, LC3, P62) via Western blot.

  • Cognitive Dysfunction Model: Cognitive impairment is induced in mice. Behavioral tests like the Morris water maze are used to assess cognitive function (escape latency, platform crossings).[15] Brain tissue is analyzed for Aβ and Tau levels. Fecal samples are collected for 16S rRNA sequencing to analyze gut microbiota composition and for metabolomics analysis.[15]

Signaling Pathway Diagram

Liensinine_Neuro_Pathway CIRI Cerebral Ischemia- Reperfusion Injury PI3K_AKT PI3K/Akt Pathway CIRI->PI3K_AKT inhibits Autophagy Autophagy PI3K_AKT->Autophagy inhibits Injury Neuronal Injury & Apoptosis Autophagy->Injury (excessive) leads to Liensinine Liensinine Liensinine->PI3K_AKT further inhibits

Figure 5: Liensinine inhibits autophagy in CIRI via PI3K/Akt.

Anti-Fibrotic and Anti-Inflammatory Activity

Liensinine is reported to have anti-pulmonary fibrosis and broad anti-inflammatory activities.[1] Much of the detailed mechanistic work on anti-fibrosis has been conducted on its isomer, isoliensinine (B150267).

Mechanisms of Action
  • Anti-Fibrotic Effects: Liensinine is noted for its anti-pulmonary fibrosis activity.[1] Studies on the related compound isoliensinine show it inhibits bleomycin-induced pulmonary fibrosis by exerting antioxidant effects and inhibiting the overexpression of pro-fibrotic cytokines TNF-α and TGF-β1.[18] In hypertensive renal fibrosis, isoliensinine was shown to inhibit the TGF-β1/Smad2/3 signaling pathway.[19]

  • Anti-Inflammatory Effects: Liensinine prevents vascular inflammation by reducing the generation of nitric oxide (NO) in macrophages and suppressing the expression of inflammatory proteins iNOS and COX-2.[2] It also inhibits the release of the inflammatory mediator IL-6 from vascular smooth muscle cells.[2] These effects are crucial for its protective roles in cardiovascular diseases like atherosclerosis and sepsis.[2][14]

Signaling Pathway Diagram

Liensinine_Fibrosis_Pathway TGFB1 TGF-β1 Smad23 p-Smad2/3 TGFB1->Smad23 ECM Extracellular Matrix (ECM) Deposition Smad23->ECM Fibrosis Fibrosis ECM->Fibrosis Isoliensinine Isoliensinine (related compound) Isoliensinine->Smad23

Figure 6: Anti-fibrotic mechanism of Isoliensinine.

Conclusion

This compound is a multifaceted natural compound with a robust profile of biological activities supported by extensive preclinical evidence. Its ability to modulate fundamental cellular processes—including apoptosis, autophagy, inflammation, and oxidative stress—positions it as a promising candidate for further investigation in drug development. The compound's efficacy in models of cancer, cardiovascular disease, and neurological disorders highlights its therapeutic potential. This guide provides a foundational resource for scientists and researchers aiming to explore and harness the properties of this compound for novel therapeutic strategies.

References

A Technical Guide to the Solubility of Liensinine Perchlorate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liensinine (B1675319) is a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus, Nelumbo nucifera Gaertn[1][2][3]. It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-hypertensive, anti-arrhythmic, anti-inflammatory, and potent anti-cancer properties[1][3][4][5]. Liensinine exerts its anti-neoplastic effects through various mechanisms, such as inhibiting late-stage autophagy, inducing apoptosis, and modulating critical cellular signaling pathways[2][3][4][6].

For researchers and drug development professionals, understanding the solubility of a compound is a critical first step in designing both in vitro and in vivo experiments. The perchlorate (B79767) salt of liensinine (C₃₇H₄₃ClN₂O₁₀, M.W. 711.2) is often used in laboratory settings[7][8]. This guide provides a comprehensive overview of the solubility of liensinine perchlorate and its free base form in dimethyl sulfoxide (B87167) (DMSO) and other common solvents, details a standard protocol for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Quantitative Solubility Data

The solubility of liensinine can vary significantly based on whether it is in its free base or salt form, the solvent used, and the experimental conditions such as temperature and agitation. The following tables summarize the available quantitative solubility data for both this compound and liensinine free base.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions NotedSource
DMSO100 mg/mL140.6 mMTemperature: 25°C[8]
DMSO7.11 mg/mL10 mMSonication is recommended[7]

Table 2: Solubility of Liensinine (Free Base)

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions NotedSource
DMSO100 mg/mL163.73 mM---[9]
DMSO50 mg/mL61.6 mMUse fresh DMSO as absorbed moisture can reduce solubility[6]
DMSO20 mg/mL32.75 mMRequires sonication and heating to 60°C
DMSO1-10 mg/mLSparingly soluble---[10]
Ethanol100 mg/mL163.73 mM---[9]
Ethanol0.1-1 mg/mLSlightly soluble---[10]
WaterInsolubleInsoluble---[9]
Water0.02918 mg/L (est.)---Temperature: 25°C (Estimated)[11]

Note: The difference in reported solubility values, particularly in DMSO, may be attributed to batch-to-batch variations, purity of the compound, the freshness of the solvent, and the specific experimental conditions (e.g., temperature, sonication time) used to achieve dissolution[8][9].

Standardized Experimental Protocol for Solubility Determination

Methodology: Equilibrium Shake-Flask Method

  • Preparation : Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, ethanol, buffered aqueous solution) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration : Place the container in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The sample should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments are often conducted to determine the minimum time required to achieve equilibrium.

  • Phase Separation : After equilibration, the suspension must be separated to isolate the saturated supernatant from the undissolved solid. This is typically achieved through centrifugation at a high speed, followed by careful filtration of the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining particulates.

  • Quantification : The concentration of this compound in the clear, filtered supernatant is then accurately measured. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose[12]. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting : The solubility is reported in units such as mg/mL or as a molar concentration (mol/L), along with the specific solvent and temperature at which the measurement was performed.

G cluster_workflow Workflow for Equilibrium Solubility Determination prep 1. Preparation Add excess compound to solvent equil 2. Equilibration Agitate at constant temperature (e.g., 24-48h) prep->equil sep 3. Phase Separation Centrifuge and filter the suspension equil->sep quant 4. Quantification Analyze supernatant concentration via HPLC sep->quant report 5. Data Reporting State solubility in mg/mL or M at specified temp. quant->report

Caption: A standardized workflow for determining the equilibrium solubility of a compound.

Biological Context: Key Signaling Pathway

Liensinine's anti-cancer effects are often attributed to its ability to induce programmed cell death (apoptosis) and cell cycle arrest in cancer cells[2][4]. One of the key mechanisms underlying these effects is the generation of intracellular Reactive Oxygen Species (ROS) and the subsequent inhibition of pro-survival signaling pathways, such as the PI3K/AKT pathway[4].

The PI3K/AKT signaling cascade is a critical pathway that promotes cell growth, proliferation, and survival in many human cancers[4]. Liensinine treatment has been shown to increase the levels of ROS within cancer cells. This elevation in oxidative stress leads to the downregulation and deactivation of key proteins in the PI3K/AKT pathway, such as phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt)[4]. The inhibition of this pathway, in turn, modulates the expression of apoptosis-related proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, ultimately leading to cancer cell death[4].

G cluster_pathway Liensinine-Mediated Inhibition of the PI3K/AKT Pathway liensinine Liensinine ros Increased Intracellular Reactive Oxygen Species (ROS) liensinine->ros pi3k PI3K / AKT Pathway ros->pi3k inhibits survival Cell Growth, Proliferation, & Survival pi3k->survival apoptosis Apoptosis (Cell Death) pi3k->apoptosis inhibits

Caption: Liensinine induces ROS, which inhibits the pro-survival PI3K/AKT pathway.

References

In-Depth Technical Guide on the Stability and Storage of Liensinine Perchlorate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Liensinine (B1675319) perchlorate (B79767) powder, a bioactive bisbenzylisoquinoline alkaloid of significant interest in pharmaceutical research. Due to the limited availability of specific public data on the forced degradation and stability-indicating assays for Liensinine perchlorate, this document synthesizes information from vendor recommendations, general principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH), and data on structurally related compounds. The guide covers recommended storage conditions, potential degradation pathways, and detailed hypothetical protocols for conducting stability studies. The aim is to equip researchers and drug development professionals with the necessary information for the proper handling, storage, and analytical assessment of this compound to ensure its quality and integrity throughout the research and development lifecycle.

Introduction

Liensinine, a major bioactive alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn., has demonstrated a wide range of pharmacological activities, including anti-hypertensive, anti-arrhythmic, and anti-cancer effects. The perchlorate salt of liensinine is often used in research settings. Ensuring the stability of this compound as a powder is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of potentially interfering or toxic impurities.

This guide outlines the known stability information for this compound powder and provides a framework for its comprehensive stability assessment based on established pharmaceutical industry practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₇H₄₃ClN₂O₁₀[1]
Molecular Weight 711.2 g/mol [1][2]
Appearance White to off-white powderBOC Sciences
CAS Number 2385-63-9[1]
Solubility Soluble in DMSO[2]

Recommended Storage Conditions

Based on information from various suppliers, specific storage conditions are recommended to maintain the stability of this compound powder and its solutions. These conditions are summarized in Table 2. It is crucial to protect the compound from light and moisture.[3]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Powder -20°CUp to 3 yearsKeep away from direct sunlight.[2]
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -80°CUp to 1 yearUse tightly sealed vials; avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor working solutions.[3]

Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation

The ether linkages in the liensinine molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the cleavage of the molecule. The rate of hydrolysis is expected to be pH-dependent.

Oxidative Degradation

The phenolic hydroxyl groups present in the structure of liensinine make it susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, could lead to the formation of colored degradation products (quinones).

Photodegradation

Many alkaloids are known to be light-sensitive. The aromatic rings and chromophores in the liensinine structure suggest a potential for photodegradation upon exposure to UV or visible light. This could involve complex photochemical reactions, including oxidation and rearrangement.

Thermal Degradation

While the solid powder is expected to be relatively stable at ambient temperatures, exposure to high temperatures could induce degradation. The perchlorate salt itself may influence the thermal decomposition profile.

A diagram illustrating the potential degradation pathways is presented below.

G Potential Degradation Pathways of Liensinine cluster_stress Stress Conditions cluster_products Potential Degradation Products Liensinine This compound (C37H43ClN2O10) Acid_Base Acid/Base Hydrolysis Liensinine->Acid_Base Hydrolysis Oxidation Oxidation Liensinine->Oxidation Oxidation Light Photolysis Liensinine->Light Photolysis Heat Thermal Stress Liensinine->Heat Thermal Stress Hydrolysis_Products Cleaved Ether Linkages Acid_Base->Hydrolysis_Products Oxidation_Products Quinone-type Structures Oxidation->Oxidation_Products Photo_Products Rearrangement/Oxidized Products Light->Photo_Products Thermal_Products Decomposition Fragments Heat->Thermal_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound powder, a series of experiments based on ICH guidelines should be conducted. The following are detailed hypothetical protocols for these key experiments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[4][5][6]

Objective: To generate degradation products of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Expose the solutions and solid powder to the stress conditions outlined in Table 3.

  • For solutions, neutralize the samples after exposure (for acid and base hydrolysis) before analysis.

  • Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC).

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation (Solid) 105°C for 48 hours
Thermal Degradation (Solution) 60°C for 48 hours
Photostability (Solid) Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter
Photostability (Solution) Same as solid, in a photostable, transparent container
Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

Objective: To develop and validate an HPLC method that can resolve this compound from all potential degradation products.

Hypothetical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7][8]

The workflow for developing and validating a stability-indicating HPLC method is depicted in the following diagram.

G Workflow for Stability-Indicating HPLC Method Development start Start method_dev HPLC Method Development (Column, Mobile Phase, etc.) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) method_dev->forced_deg specificity Specificity Assessment (Resolution of Peaks) forced_deg->specificity specificity->method_dev Poor Resolution validation Method Validation (Linearity, Accuracy, Precision, etc.) specificity->validation Successful Resolution documentation Documentation and Reporting validation->documentation end End documentation->end

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Hygroscopicity Testing

Objective: To determine the tendency of this compound powder to absorb moisture from the atmosphere.

Methodology:

  • Accurately weigh a sample of this compound powder.

  • Store the sample in controlled humidity chambers at various relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90% RH) at a constant temperature (e.g., 25°C).

  • Monitor the weight of the sample over time until equilibrium is reached.

  • Calculate the percentage of moisture absorbed.

Conclusion

The stability of this compound powder is critical for its effective use in research and development. This guide recommends storing the powder at -20°C for long-term use, protected from light and moisture. While specific degradation data is limited, the chemical structure suggests susceptibility to hydrolysis, oxidation, and photolysis. For rigorous quality control, it is imperative to conduct forced degradation studies and develop a validated stability-indicating HPLC method. The hypothetical protocols provided in this guide offer a framework for such studies, adhering to established ICH guidelines. By following these recommendations, researchers can ensure the integrity of this compound and the reliability of their experimental outcomes.

References

An In-depth Technical Guide to the Natural Occurrence and Isolation of Liensinine Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Natural Abundance of Liensinine (B1675319)

Liensinine is a prominent bisbenzylisoquinoline alkaloid naturally occurring in the green embryo of the seeds of the lotus (B1177795) plant, Nelumbo nucifera Gaertn.[1] This traditional Chinese medicine, known as "Lian Zi Xin," has been utilized for centuries for its therapeutic properties. Modern scientific investigations have revealed that liensinine possesses a wide array of pharmacological activities, including anti-arrhythmic, hypotensive, and anti-cancer effects. Its potential as a therapeutic agent has spurred significant interest in its efficient extraction and purification from its natural source. The concentration of liensinine in the lotus seed embryo can vary depending on the extraction method employed, with reported yields ranging from approximately 0.85% to 0.94% of the dry weight.

Quantitative Yield of Liensinine from Nelumbo nucifera

The efficiency of Liensinine extraction from the lotus embryo is highly dependent on the chosen methodology. A comparative analysis of different extraction techniques is crucial for optimizing the yield and purity of the final product. The following table summarizes quantitative data from various studies, providing a comparative overview of extraction efficiencies.

Extraction MethodSolvent SystemYield of LiensininePurityReference
RefluxingNot Specified0.939%Not Specified
ImpregnatingNot Specified0.853%Not Specified
Ultrasound-Assisted Extraction (UAE)75% EthanolNot explicitly stated for Liensinine alone, but optimized for total alkaloids.Not Specified[2]
High-Speed Counter-Current Chromatography (HSCCC) - Small Scalelight petroleum-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2, v/v)95 mg from 1102 mg crude extract>95%
High-Speed Counter-Current Chromatography (HSCCC) - Large Scaleethyl acetate-tetrachloromethane-methanol-water (1:6:4:1, v/v)650 mg from 5850 mg crude extract>97%
Preparative High-Speed Counter-Current Chromatography (HSCCC)n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v, containing 0.5% NH4OH)18.4 mg from 200 mg crude extract96.8%[3]

Experimental Protocols for Isolation and Purification

The isolation and purification of Liensinine from the crude extract of Nelumbo nucifera embryos are critical steps in its development as a therapeutic agent. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a highly effective method for the preparative separation of Liensinine, while High-Performance Liquid Chromatography (HPLC) is the standard for its analytical quantification and purity assessment.

Preparative Isolation of Liensinine using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing sample loss due to irreversible adsorption.

Materials and Equipment:

Protocol:

  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 5:8:4:5.

    • Add 0.5% (v/v) of ammonium hydroxide to the mixture.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column of the HSCCC instrument with the stationary phase (upper phase).

    • Set the revolution speed of the centrifuge (e.g., 800-1000 rpm).

    • Pump the mobile phase (lower phase) into the column at a constant flow rate (e.g., 1.5-2.0 mL/min).

    • Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the mobile phase eluting from the column outlet.

  • Sample Preparation and Injection:

    • Dissolve a known amount of the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system (a mixture of the upper and lower phases).

    • Inject the sample solution into the HSCCC system through the sample injection valve.

  • Elution and Fraction Collection:

    • Continuously pump the mobile phase through the column to elute the separated compounds.

    • Monitor the effluent using a UV detector (e.g., at 282 nm).

    • Collect fractions based on the peaks observed in the chromatogram.

  • Isolation and Drying:

    • Combine the fractions containing the purified Liensinine.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain purified Liensinine as a powder.

Purity Assessment of Liensinine by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for determining the purity of the isolated Liensinine.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Purified Liensinine sample

  • Solvents: Methanol, potassium dihydrogen phosphate (B84403) (KH2PO4), sodium hydroxide (NaOH), triethylamine (B128534) (HPLC grade)

  • Syringe filters (0.45 µm)

Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of methanol, 0.2 M KH2PO4, and 0.2 M NaOH in a volumetric ratio of 71:17:12.

    • Add triethylamine to a final concentration of 0.002% (v/v).

    • Adjust the pH of the mobile phase to 9.2-9.3.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a Liensinine standard of known concentration in the mobile phase.

    • Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

    • Dissolve the isolated Liensinine sample in the mobile phase to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the HPLC column temperature (e.g., 25°C).

    • Set the flow rate of the mobile phase (e.g., 0.8 mL/min).

    • Set the UV detection wavelength to 282 nm.

    • Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the Liensinine peak based on its retention time compared to the standard.

    • Calculate the purity of the isolated sample by determining the percentage of the peak area of Liensinine relative to the total peak area of all components in the chromatogram.

Preparation of Liensinine Perchlorate (B79767)

Disclaimer: The following is a generalized protocol based on standard chemical principles for the formation of alkaloid salts. Researchers should exercise caution and adapt the procedure based on their specific laboratory conditions and safety protocols. Perchloric acid is a strong oxidizing agent and should be handled with extreme care.

Materials and Equipment:

  • Purified Liensinine (free base)

  • Perchloric acid (HClO4), dilute solution (e.g., 1 M)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • Methanol or ethanol

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Protocol:

  • Dissolution of Liensinine:

    • Dissolve a known amount of purified Liensinine in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle stirring.

  • Acidification:

    • Slowly add a dilute solution of perchloric acid dropwise to the Liensinine solution while continuously stirring.

    • Monitor the pH of the solution. The addition of acid should be stopped once the solution becomes slightly acidic.

  • Precipitation of Liensinine Perchlorate:

    • To induce precipitation of the salt, slowly add a non-polar solvent, such as anhydrous diethyl ether, to the solution until a precipitate forms.

  • Isolation and Washing:

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the precipitate with a small amount of the non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or impurities.

  • Drying:

    • Dry the purified this compound under vacuum at a low temperature to remove any residual solvents.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Liensinine are attributed to its modulation of various intracellular signaling pathways. Understanding these pathways is crucial for drug development and elucidating its mechanism of action.

Experimental Workflow for Liensinine Isolation

The overall process of obtaining pure Liensinine from its natural source involves several key stages, from extraction to final purification.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Final Product A Nelumbo nucifera Embryo B Crude Alkaloid Extract A->B Solvent Extraction (e.g., Reflux, UAE) C Preparative HSCCC B->C D Purified Liensinine Fractions C->D E HPLC Analysis D->E F Pure Liensinine E->F G This compound Synthesis F->G H This compound G->H G cluster_0 Upstream cluster_1 Signal Transduction cluster_2 Downstream Effects Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus GeneTranscription Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->GeneTranscription CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation Liensinine Liensinine Liensinine->pJAK2 Inhibition G cluster_0 Upstream cluster_1 Signal Transduction cluster_2 Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR CellSurvival Cell Survival pAKT->CellSurvival CellGrowth Cell Growth mTOR->CellGrowth Liensinine Liensinine Liensinine->PI3K Inhibition G cluster_0 Initiation cluster_1 Elongation & Maturation cluster_2 Fusion & Degradation ULK1_Complex ULK1 Complex Beclin1_Complex Beclin-1 Complex ULK1_Complex->Beclin1_Complex Phagophore Phagophore Beclin1_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3_Conversion LC3-I to LC3-II Autophagosome->LC3_Conversion Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation Liensinine Liensinine Liensinine->Autolysosome Blockage of Fusion PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Liensinine->PI3K_AKT_mTOR Inhibition PI3K_AKT_mTOR->ULK1_Complex Inhibition

References

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Liensinine Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of liensinine (B1675319) perchlorate (B79767) using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera Gaertn., has garnered significant interest for its diverse pharmacological activities, including anti-hypertensive, anti-cancer, and anti-arrhythmic effects. As the perchlorate salt, liensinine is often used in research and development. Accurate and precise quantification of liensinine perchlorate is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines a detailed protocol for the analysis of this compound using a robust reverse-phase HPLC method with UV detection.

Quantitative Data Summary

The following tables summarize the operational parameters for the HPLC method and the validation data, providing a clear reference for method setup and expected performance.

Table 1: HPLC Operational Parameters

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Hypersil BDS C18 (4.0 mm x 250 mm, 5 µm)[1]
Mobile Phase Methanol (B129727): 0.2 M KH₂PO₄: 0.2 M NaOH: Triethylamine (71:17:12:0.002, v/v/v/v), pH 9.2-9.3[1]
Flow Rate 0.8 mL/min[1]
Detection Wavelength 282 nm[1][2]
Injection Volume 20 µL
Column Temperature 30 °C
Internal Standard Neferine[2] or Dauricine[3]

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 0.031 - 2.00 µg/mL[1]
Correlation Coefficient (r) > 0.999[1]
Recovery > 80% for liensinine from plasma[1]
Precision (Intra-day & Inter-day RSD) < 8%[1]
Lower Limit of Quantification (LLOQ) 0.03 µg/mL[1]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1.0, and 2.0 µg/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL):

  • Working Internal Standard Solution (10 µg/mL):

    • Dilute the IS stock solution with the mobile phase.

Sample Preparation (from Plasma)

This protocol is adapted from a method for extracting liensinine from rat plasma and can be modified for other biological matrices.[1]

  • Spiking:

    • To 100 µL of plasma, add a known amount of the this compound working standard solution and 20 µL of the working internal standard solution.

  • Alkalinization:

  • Liquid-Liquid Extraction:

    • Add 1 mL of diethyl ether to the sample.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation:

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 1 minute.

    • Inject 20 µL into the HPLC system.

HPLC Analysis Protocol
  • System Equilibration:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the prepared standard solutions in increasing order of concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard at regular intervals to monitor system performance.

  • Data Analysis:

    • Integrate the peak areas for liensinine and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of liensinine to the peak area of the internal standard against the concentration of the standard solutions.

    • Determine the concentration of liensinine in the samples from the calibration curve using the peak area ratios.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound and Internal Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample (e.g., Plasma Extraction) Sample_Prep->Injection Equilibration System Equilibration Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 282 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification G cluster_cell Cellular Process Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Liensinine This compound Liensinine->Autophagosome Blocks Fusion

References

Application Note: Preparation of Liensinine Perchlorate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Liensinine is a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus, Nelumbo nucifera Gaertn.[1][]. Its perchlorate (B79767) salt, Liensinine perchlorate, has garnered significant interest for its wide range of biological activities, including anti-hypertension, anti-arrhythmia, and potent anti-cancer properties.[1][3] In oncological research, Liensinine has been shown to induce apoptosis, inhibit cell proliferation, and block autophagy in various cancer cell lines, such as colorectal cancer, osteosarcoma, and non-small-cell lung cancer.[4][5][6] It often exhibits selective cytotoxicity against cancer cells with minimal effects on normal cells.[3][4] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture applications.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₃₇H₄₃ClN₂O₁₀[7]
Molecular Weight 711.2 g/mol [7]
CAS Number 2385-63-9[8][9]
Appearance Powder[10]
Solubility Soluble in DMSO (up to 100 mg/mL or 140.6 mM)[8][9]

Protocols

2.1. Experimental Workflow

The overall process from receiving the powdered compound to treating cells in culture follows a standardized workflow to ensure reproducibility and minimize contamination.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use Weigh Powder Weigh Powder Add DMSO Add DMSO Weigh Powder->Add DMSO Vortex & Sonicate Vortex & Sonicate Add DMSO->Vortex & Sonicate Aliquot Aliquot Vortex & Sonicate->Aliquot Store at -80°C Store at -80°C Aliquot->Store at -80°C Working_Sol Thaw & Prepare Working Solution Store at -80°C->Working_Sol Retrieve for Experiment Treat_Cells Treat Cells Working_Sol->Treat_Cells

Workflow for preparing and using this compound.

2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Materials:

  • This compound powder (MW: 711.2 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Calculation: Determine the mass of this compound needed.

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 711.2 g/mol × 1000 mg/g = 7.11 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 7.11 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the powder.

    • Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is difficult, brief sonication in a water bath may be used to aid the process.[10] Gentle warming can also be applied if necessary.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting tubes.[1]

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots as recommended in the table below.

2.3. Protocol for Preparing Working Solutions for Cell Treatment

Important Considerations:

  • High concentrations of DMSO can be toxic to cells.[11] It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%, with <0.1% being ideal for sensitive cell lines.[12]

  • Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the this compound.

Methodology:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution: Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations.

    • Example for a 40 µM working concentration:

      • First, create an intermediate dilution. Add 4 µL of the 10 mM stock solution to 996 µL of culture medium. This results in a 1 mL solution with a concentration of 40 µM. The DMSO concentration at this step is 0.4%.

      • Add the desired volume of this working solution to your cells. For instance, adding 100 µL of this 40 µM solution to 900 µL of medium already in a well will maintain the 40 µM final concentration of Liensinine, but will dilute the DMSO to a final concentration of 0.04%.

Storage and Stability

Proper storage is crucial to maintain the biological activity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dry, dark place.[10]
Stock Solution (in DMSO) -80°CUp to 6 monthsAvoid repeated freeze-thaw cycles.[1]
Stock Solution (in DMSO) -20°CUp to 1 monthFor shorter-term storage.[1]

Mechanism of Action & Signaling Pathway

Liensinine exerts its anti-cancer effects through multiple mechanisms. In osteosarcoma cells, it has been shown to increase the production of Reactive Oxygen Species (ROS), which in turn inhibits the phosphorylation and activation of the JAK2/STAT3 signaling pathway.[5] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1, ultimately resulting in apoptosis and cell cycle arrest at the G0/G1 phase.[5]

G cluster_cell Osteosarcoma Cell Liensinine Liensinine ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS JAK2 JAK2 Activation ROS->JAK2 Inhibition STAT3 STAT3 Activation JAK2->STAT3 TargetGenes Transcription of Bcl-2, Cyclin D1 STAT3->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Liensinine inhibits the JAK2/STAT3 signaling pathway.[5]

Disclaimer: This protocol is intended for research use only. Please consult relevant safety data sheets (SDS) and follow standard laboratory safety procedures. The provided concentrations are for reference; optimal concentrations may vary depending on the cell line and experimental conditions.

References

Application Notes and Protocols for Cell-Based Assays to Determine Liensinine Perchlorate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), an isoquinoline (B145761) alkaloid derived from the seed embryo of Nelumbo nucifera Gaertn, has demonstrated notable anti-cancer properties.[1][2] Its perchlorate (B79767) salt, liensinine perchlorate, has been the subject of research for its cytotoxic effects on various cancer cell lines, including colorectal, gastric, and osteosarcoma.[2][3][4] These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic potential of this compound. The protocols detailed herein are foundational for researchers investigating its mechanism of action and potential as a therapeutic agent. This compound has been shown to induce apoptosis and inhibit the proliferation and colony-forming ability of cancer cells, often in a dose-dependent manner.[3][4]

Data Presentation: Cytotoxic Effects of this compound

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
HCT116Colorectal CancerNot specifiedCCK-8[4]
SW480Colorectal CancerNot specifiedCCK-8[4]
BGC823Gastric CancerNot specifiedCCK-8[2]
SGC7901Gastric CancerNot specifiedCCK-8[2]
SaOS-2OsteosarcomaNot specifiedCCK-8[5]
143BOsteosarcomaNot specifiedCCK-8[5]
A549Non-small-cell lung cancerNot specifiedNot specified[6]
SPC-A1Non-small-cell lung cancerNot specifiedNot specified[6]

Table 2: Apoptosis Induction by this compound

Cell LineConcentration (µM)Apoptosis Rate (%)AssayReference
SaOS-2409.6Flow Cytometry[5]
SaOS-28032.2Flow Cytometry[5]
143B408.7Flow Cytometry[5]
143B8027.4Flow Cytometry[5]
BGC82340Not specifiedFlow Cytometry[2]
BGC82360Not specifiedFlow Cytometry[2]
BGC82380Not specifiedFlow Cytometry[2]
SGC790140Not specifiedFlow Cytometry[2]
SGC790160Not specifiedFlow Cytometry[2]
SGC790180Not specifiedFlow Cytometry[2]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseAssayReference
SaOS-2046.2Not specified16.9Flow Cytometry[5]
SaOS-24051.4Not specifiedNot specifiedFlow Cytometry[5]
SaOS-28055.9Not specified11.0Flow Cytometry[5]
143B045.8Not specifiedNot specifiedFlow Cytometry[5]
143B4049.5Not specifiedNot specifiedFlow Cytometry[5]
143B8054.1Not specifiedNot specifiedFlow Cytometry[5]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assays cluster_2 Phase 3: Data Analysis A Seed cells in multi-well plates B Incubate for 24h (adherence) A->B C Treat with this compound (various concentrations) B->C D Incubate for desired duration (e.g., 24, 48, 72h) C->D E MTT Assay D->E Proceed to F LDH Assay D->F Proceed to G Colony Formation Assay D->G Proceed to H Apoptosis Assay (Annexin V/PI) D->H Proceed to I Cell Cycle Analysis (PI Staining) D->I Proceed to J ROS Detection (DCFH-DA) D->J Proceed to K Measure Absorbance/ Fluorescence/Luminescence E->K F->K L Calculate % Viability/ Cytotoxicity/Apoptosis G->L H->K I->K N Analyze Cell Cycle Distribution I->N J->K O Quantify ROS levels J->O K->L M Determine IC50 values L->M

General experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathways of this compound

G cluster_0 ROS-Mediated Pathway cluster_1 Mitochondrial Dysfunction Pathway Liensinine This compound ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT inhibits JAK2_STAT3 JAK2/STAT3 Pathway ROS->JAK2_STAT3 suppresses Apoptosis_ROS Apoptosis PI3K_AKT->Apoptosis_ROS leads to CellCycleArrest_ROS Cell Cycle Arrest JAK2_STAT3->CellCycleArrest_ROS leads to Liensinine_Mito This compound Mito_Dysfunction Mitochondrial Dysfunction Liensinine_Mito->Mito_Dysfunction JNK ↑ JNK Pathway Activation Mito_Dysfunction->JNK Apoptosis_Mito Apoptosis JNK->Apoptosis_Mito

Proposed signaling pathways of this compound-induced cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[8]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).

  • Prepare control wells:

    • Spontaneous LDH release (cells with medium only)

    • Maximum LDH release (cells treated with lysis buffer provided in the kit)

    • Vehicle control

  • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate at room temperature for 30 minutes, protected from light.[9]

  • Add 50 µL of stop solution (as per the kit instructions) to each well.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • PI staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[1][7]

  • Incubate on ice for at least 30 minutes.[1][7]

  • Centrifuge and wash the cells twice with PBS.[1][7]

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[7]

  • Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature.[1][7]

  • Analyze the samples by flow cytometry.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free complete medium.

  • Incubate for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.[6]

  • Wash the wells with PBS.

  • Fix the colonies with methanol (B129727) for 15 minutes.

  • Stain with crystal violet solution for 15-30 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution

  • Serum-free cell culture medium

  • DCFH-DA solution (10 mM stock in DMSO)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate.

  • After 24 hours, wash the cells with serum-free medium.

  • Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C.[10]

  • Wash the cells twice with serum-free medium to remove excess probe.

  • Add 100 µL of this compound dilutions in serum-free medium to the wells.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) immediately and at various time points using a fluorescence microplate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.[10]

References

Liensinine Perchlorate: A Potent Late-Stage Autophagy Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a valuable tool in cellular biology research.[1] Specifically, its perchlorate (B79767) salt, liensinine perchlorate, functions as a potent late-stage autophagy and mitophagy inhibitor.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound as an autophagy inhibitor in a research setting. Its unique mechanism of action, which involves the blockade of autophagosome-lysosome fusion, makes it a critical compound for studying the intricate roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect on autophagy at the final step of the pathway: the fusion of autophagosomes with lysosomes to form autolysosomes.[3] This blockade leads to an accumulation of autophagosomes within the cell. Evidence suggests that this mechanism is mediated, at least in part, by hindering the recruitment of the small GTPase RAB7A to lysosomes, a crucial step for the fusion process.[3] Notably, liensinine's inhibitory action is not a result of altering lysosomal pH.

The cellular impact of this compound has also been linked to key signaling pathways. Studies have indicated its involvement with the AMPK/mTOR and PI3K/AKT/mTOR pathways.[4][5][6] For instance, treatment with liensinine has been observed to increase the phosphorylation of AMPK while decreasing the phosphorylation of mTOR, a central regulator of autophagy.[5]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in various studies to inhibit autophagy and sensitize cancer cells to chemotherapy.

Cell LineApplicationEffective ConcentrationReference
MDA-MB-231 (Breast Cancer)Autophagy Inhibition20 µM
MCF-7 (Breast Cancer)Autophagy InhibitionDose-dependent (not specified)
A549 (Non-small-cell lung cancer)Induction of ApoptosisConcentration-dependent (not specified)[5]
SPC-A1 (Non-small-cell lung cancer)Induction of ApoptosisConcentration-dependent (not specified)[5]

Signaling Pathway of this compound in Autophagy Inhibition

cluster_cell Cellular Environment cluster_autophagy Autophagy Pathway Liensinine This compound RAB7A_L Lysosomal RAB7A Liensinine->RAB7A_L Inhibits recruitment Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome RAB7A_L->Autophagosome required for fusion

Caption: this compound inhibits late-stage autophagy by blocking autophagosome-lysosome fusion.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Protocol:

  • Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-50 mM. For example, to prepare a 50 mM stock solution of liensinine diperchlorate (MW: 811.66 g/mol ), dissolve 40.58 mg in 1 mL of fresh DMSO.[2]

  • Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

General Experimental Workflow for Assessing Autophagy Inhibition

cluster_workflow Experimental Workflow cluster_analysis Analysis Methods Start Seed Cells Treatment Treat with this compound (and/or other compounds) Start->Treatment Incubation Incubate for desired time period Treatment->Incubation Analysis Analyze Autophagy Incubation->Analysis WesternBlot Western Blot (LC3-II, p62/SQSTM1) Analysis->WesternBlot Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Analysis->Microscopy Colocalization Colocalization Study (LC3 and LAMP1/LysoTracker) Analysis->Colocalization

Caption: A general workflow for studying the effects of this compound on autophagy.

Detailed Methodologies

1. Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)

This protocol is for detecting the accumulation of LC3-II and p62, which are indicative of autophagy inhibition.

Materials:

  • Cells cultured in appropriate plates

  • This compound working solution

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed cells to achieve 70-80% confluency on the day of the experiment.

  • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

2. Fluorescence Microscopy for LC3 Puncta Formation

This method visualizes the accumulation of autophagosomes (LC3 puncta).

Materials:

  • Cells stably or transiently expressing GFP-LC3 or RFP-LC3

  • This compound working solution

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed GFP-LC3 expressing cells on glass coverslips in a culture plate.

  • Treat the cells with this compound or vehicle control.

  • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

  • Wash the cells again and mount the coverslips onto glass slides using a mounting medium.

  • Visualize the cells using a fluorescence microscope.

  • Capture images and quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates autophagosome accumulation.

3. Autophagic Flux Assay using Tandem mRFP-GFP-LC3 Reporter

This assay distinguishes between autophagosomes and autolysosomes to measure autophagic flux.

Materials:

  • Cells expressing the mRFP-GFP-LC3 tandem reporter

  • This compound working solution

  • Confocal microscope

Protocol:

  • Seed cells expressing mRFP-GFP-LC3 on glass coverslips.

  • Treat the cells with this compound.

  • Fix the cells as described in the previous protocol.

  • Visualize the cells using a confocal microscope. In this system, GFP fluorescence is quenched in the acidic environment of the autolysosome, while mRFP fluorescence persists. Autophagosomes will appear as yellow puncta (GFP and mRFP), while autolysosomes will appear as red puncta (mRFP only).

  • Inhibition of autophagosome-lysosome fusion by this compound will result in an accumulation of yellow puncta and a decrease in red puncta.

Conclusion

This compound is a valuable and specific inhibitor of late-stage autophagy, making it an excellent tool for elucidating the roles of autophagy in various biological systems. By following the protocols outlined in this document, researchers can effectively utilize this compound to modulate and study autophagic pathways, thereby advancing our understanding of cellular homeostasis and disease.

References

Application Notes and Protocols for Inducing Apoptosis with Liensinine Perchlorate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319) perchlorate (B79767), a bis-benzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the protocols and mechanisms for utilizing liensinine perchlorate to trigger programmed cell death in cancer cells. The information presented herein is intended to guide researchers in their investigation of this compound as a potential therapeutic agent.

Introduction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. This compound has emerged as a promising natural compound that can effectively induce apoptosis in a range of cancer cells, including colorectal, breast, gastric, osteosarcoma, and non-small-cell lung cancer. Its mechanism of action involves the modulation of key signaling pathways, primarily the PI3K/Akt pathway, leading to cell cycle arrest and the activation of the intrinsic apoptotic cascade.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Cancer Cell Line Reported IC50 Value (µM) Incubation Time (h)
Gastric Cancer (BGC823, SGC7901)Not explicitly stated, but significant apoptosis observed at 40-80 µM48
Osteosarcoma (SaOS-2, 143B)Not explicitly stated, but significant apoptosis observed at 40-80 µMNot specified
Non-Small-Cell Lung Cancer (A549, H520, SPC-A1)Not explicitly stated, but cytotoxic effects observed at 10-80 µM24, 48

Note: Explicit IC50 values for this compound are not consistently reported in the reviewed literature. The provided concentrations are based on observed significant apoptotic effects.

Parameter Cancer Cell Line Treatment Condition Observed Effect
Apoptosis Rate Osteosarcoma (SaOS-2)80 µM Liensinine32.2% apoptotic cells[1]
Osteosarcoma (143B)80 µM Liensinine27.4% apoptotic cells[1]
Cell Cycle Arrest Osteosarcoma (SaOS-2)80 µM LiensinineIncrease in G0/G1 phase from 46.2% to 55.9%[1]
Osteosarcoma (143B)80 µM LiensinineIncrease in G0/G1 phase from 45.8% to 54.1%[1]
Protein Expression Gastric CancerLiensinine TreatmentIncreased cleaved PARP, caspase-3, and caspase-9[2]
OsteosarcomaLiensinine TreatmentIncreased Bax, cleaved caspase-3, cleaved PARP1; Decreased Bcl-2, Cyclin D1[1]
Non-Small-Cell Lung CancerLiensinine TreatmentIncreased cleaved caspase-9, Bax, Cytochrome C, cleaved PARP[3]

Signaling Pathways

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway, which is initiated by intracellular stress signals. A key mechanism is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Liensinine_Apoptosis_Pathway Liensinine This compound ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS PI3K PI3K Liensinine->PI3K Inhibits ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound Induced Apoptotic Pathway.

Experimental Workflow

The following diagram outlines a general workflow for investigating the apoptotic effects of this compound on cancer cells.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Apoptosis and Viability Assays cluster_mechanism Mechanistic Studies A Cancer Cell Culture B Treatment with This compound (Varying Concentrations & Times) A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Detection) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blotting (Apoptotic Protein Expression) B->F G Mitochondrial Membrane Potential Assay B->G

Caption: General Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for 24 or 48 hours.[3]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with this compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Conclusion

This compound demonstrates considerable potential as an anti-cancer agent by effectively inducing apoptosis in a variety of cancer cell lines. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the therapeutic applications of this natural compound. Mechanistic studies have highlighted its ability to inhibit the PI3K/Akt signaling pathway, leading to mitochondrial dysfunction and the activation of the caspase cascade. Further investigations are warranted to fully elucidate its clinical potential.

References

Application Notes and Protocols: Liensinine Perchlorate for Anti-Hypertensive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has demonstrated significant potential in cardiovascular research, particularly for its anti-hypertensive properties.[1][2] Available as liensinine perchlorate (B79767) for research purposes, this compound offers a valuable tool for investigating novel therapeutic strategies against hypertension and related vascular inflammatory conditions. These application notes provide a comprehensive overview of the mechanisms of action of liensinine perchlorate and detailed protocols for its use in anti-hypertensive studies.

Mechanism of Action

This compound exerts its anti-hypertensive effects through a multi-faceted mechanism primarily involving the activation of the Nrf2/HO-1 signaling pathway, leading to vasodilation and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration.

Vasodilation and Endothelial Function

The primary mechanism for liensinine-induced vasodilation involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] This pathway plays a crucial role in the cellular defense against oxidative stress.

  • Nrf2 Activation: Liensinine promotes the translocation of Nrf2 to the nucleus.

  • HO-1 Upregulation: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes, most notably HO-1.

  • Nitric Oxide (NO) Production: The activation of this pathway is linked to enhanced endothelial nitric oxide synthase (eNOS) activity, which increases the production of nitric oxide (NO), a potent vasodilator.[3]

  • Smooth Muscle Relaxation: NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[4][5]

Inhibition of Vascular Remodeling

Hypertension is often associated with vascular remodeling, characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs). Liensinine has been shown to inhibit these processes.

  • Inhibition of VSMC Proliferation: Liensinine suppresses the proliferation of VSMCs stimulated by growth factors like platelet-derived growth factor (PDGF).[1]

  • Inhibition of VSMC Migration: The migration of VSMCs, a key event in the development of atherosclerotic plaques, is also attenuated by liensinine. This is partly achieved by inhibiting the activity of matrix metalloproteinase-9 (MMP-9), an enzyme responsible for degrading the extracellular matrix, which is essential for cell migration.[1][6]

Data Presentation

In Vivo Anti-Hypertensive Effects

The following table summarizes the in vivo anti-hypertensive effects of liensinine in an L-NAME-induced model of gestational hypertension in rats.

Animal ModelTreatment GroupDoseDurationMean Arterial Pressure (MAP) ReductionReference
L-NAME-induced hypertensive pregnant ratsLiensinineNot Specified10 daysSignificant decrease compared to model group[2]

Note: Specific dosage and the exact MAP values were not provided in the abstract. Further investigation of the full text is recommended for detailed quantitative data.

In Vitro Effects on Vascular Smooth Muscle Cells and Macrophages

The following tables summarize the in vitro effects of liensinine on key cellular processes related to vascular inflammation and remodeling.

Table 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Cell LineStimulantLiensinine Concentration% Cell Proliferation InhibitionReference
Human VSMCPDGF-BB (20 ng/mL)20 µg/mL32.84%[1]
Human VSMCPDGF-BB (20 ng/mL)30 µg/mL52.98%[1]

Table 2: Inhibition of MMP-9 Enzymatic Activity in VSMCs

Cell LineStimulantLiensinine ConcentrationEffect on MMP-9 ActivityReference
Human VSMCTNF-αConcentration-dependentInhibition of proteolytic degradation of gelatin[1][6]

Table 3: Antioxidant and Anti-inflammatory Effects

AssayCell Line/SystemLiensinine ConcentrationEffectReference
DPPH free radical scavenging-IC50 = 1.8 µg/mLPotent antioxidant activity[1]
Nitric Oxide (NO) ProductionRAW 264.7 Macrophages (LPS-stimulated)Concentration-dependentInhibition of NO release[1]

Experimental Protocols

In Vivo Hypertensive Model and Blood Pressure Measurement

Objective: To induce hypertension in rats and evaluate the anti-hypertensive effect of this compound.

Model: Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension. This model is widely used to study hypertension resulting from endothelial dysfunction and reduced nitric oxide bioavailability.

Protocol:

  • Animal Model: Use male Wistar rats (or other appropriate strain) weighing 200-250g.

  • Hypertension Induction: Administer L-NAME in the drinking water at a concentration of 40 mg/kg/day for 4 weeks.

  • Treatment Groups:

    • Sham group (no L-NAME, vehicle control)

    • Model group (L-NAME + vehicle)

    • Liensinine group(s) (L-NAME + desired doses of this compound)

    • Positive control group (e.g., L-NAME + captopril)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study.

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.

    • Acclimatize the rats to the restraining device for several days before the first measurement.

    • At the end of the study, mean arterial pressure (MAP) can be measured directly via carotid artery cannulation under anesthesia for more accurate readings.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Objective: To assess the inhibitory effect of this compound on VSMC proliferation.

Protocol:

  • Cell Culture: Culture human aortic smooth muscle cells (HASMCs) or other suitable VSMC lines in appropriate media.

  • Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in serum-free media for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-proliferative agent such as platelet-derived growth factor (PDGF-BB, e.g., 20 ng/mL).

    • Include control wells (no treatment, vehicle control, PDGF-BB only).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability/proliferation relative to the control group.

VSMC Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of this compound on VSMC migration.

Protocol:

  • Cell Seeding: Seed VSMCs in 6-well plates and grow them to a confluent monolayer.

  • Scratch Creation: Create a "wound" or a cell-free gap by scratching the monolayer with a sterile pipette tip.[7][8]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.[8]

  • Treatment: Add media containing different concentrations of this compound. Include a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Gelatin Zymography for MMP-9 Activity

Objective: To determine the effect of this compound on the enzymatic activity of MMP-9 in VSMCs.

Protocol:

  • Sample Preparation:

    • Culture VSMCs and treat them with this compound and a stimulant for MMP-9 production (e.g., TNF-α).

    • Collect the conditioned media and centrifuge to remove cell debris.

  • Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (0.1%).

    • Load the samples (mixed with non-reducing sample buffer) into the gel.

    • Run the electrophoresis at a low temperature.

  • Renaturation and Development:

    • Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for 12-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.

  • Quantification: Densitometry can be used to quantify the intensity of the bands.

Visualization of Signaling Pathways and Workflows

liensinine_antihypertensive_mechanism cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Liensinine This compound Nrf2_Keap1 Nrf2-Keap1 Complex Liensinine->Nrf2_Keap1 disrupts Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates eNOS eNOS HO1->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC NO->sGC diffuses and activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation leads to Proliferation VSMC Proliferation Migration VSMC Migration MMP9 MMP-9 Activity Migration->MMP9 dependent on Liensinine_vsmc This compound Liensinine_vsmc->Proliferation inhibits Liensinine_vsmc->Migration inhibits Liensinine_vsmc->MMP9 inhibits

Caption: Liensinine's anti-hypertensive signaling pathway.

experimental_workflow_in_vivo start Start: Select Rats induction Induce Hypertension (L-NAME in drinking water for 4 weeks) start->induction grouping Divide into Treatment Groups (Sham, Model, Liensinine, Positive Control) induction->grouping treatment Daily Administration (Oral Gavage) grouping->treatment measurement Weekly Blood Pressure Measurement (Tail-Cuff Method) treatment->measurement measurement->treatment Repeat for study duration end End: Data Analysis measurement->end

Caption: In vivo experimental workflow.

vsmc_proliferation_workflow start Start: Culture VSMCs seed Seed cells in 96-well plates start->seed starve Serum starve for 24h seed->starve treat Pre-treat with Liensinine starve->treat stimulate Stimulate with PDGF-BB treat->stimulate incubate Incubate for 24-48h stimulate->incubate mtt Perform MTT Assay incubate->mtt analyze Analyze Absorbance Data mtt->analyze

Caption: VSMC proliferation assay workflow.

References

Liensinine Perchlorate: Application Notes and Protocols for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Liensinine (B1675319) perchlorate (B79767), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound in colorectal cancer (CRC) research.[1] Studies have demonstrated its potential to inhibit tumorigenesis through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and overcoming chemoresistance.[1][2] This document provides a comprehensive overview of its application in CRC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for experimental validation.

Mechanism of Action

Liensinine perchlorate exerts its anti-cancer effects in colorectal cancer through a multi-faceted approach:

  • Induction of Apoptosis and Mitochondrial Dysfunction: this compound has been shown to induce apoptosis in CRC cells in a dose-dependent manner.[1] This is associated with mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. The compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

  • Activation of the JNK Signaling Pathway: Research indicates that this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway.[3] The activation of JNK is a crucial step in mediating stress-induced apoptosis in cancer cells.

  • Overcoming Oxaliplatin (B1677828) Resistance via Autophagy Inhibition: In the context of chemotherapy resistance, liensinine has been found to sensitize CRC cells to oxaliplatin.[2] It achieves this by inhibiting autophagy through the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][4] By blocking this survival mechanism, liensinine enhances the cytotoxic effects of conventional chemotherapeutic agents.[2]

Potential Applications in Research and Drug Development
  • Monotherapy: Investigating this compound as a standalone therapeutic agent for colorectal cancer.

  • Combination Therapy: Exploring its synergistic effects with standard chemotherapeutic drugs like oxaliplatin to enhance efficacy and overcome drug resistance.[2]

  • Mechanistic Studies: Serving as a tool to probe the roles of the JNK pathway and the interplay between HIF-1α and autophagy in colorectal cancer progression and survival.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
Cell LineAssayTreatment DurationIC50 (µM)ObservationsReference
HCT116 MTT Assay48 hNot explicitly stated, but significant viability decrease at 10 µMDose-dependent decrease in cell viability.Feng Z, et al. 2024
LoVo MTT Assay48 hNot explicitly stated, but significant viability decrease at 10 µMDose-dependent decrease in cell viability.Feng Z, et al. 2024
SW480 Not specifiedNot specifiedNot specifiedApoptosis induction reported.General finding

Note: Specific IC50 values were not available in the reviewed literature abstracts. The provided information is based on observed significant effects at tested concentrations.

Table 2: Effect of this compound on Apoptosis in Colorectal Cancer Cell Lines
Cell LineConcentration (µM)Treatment Duration% Apoptotic Cells (Early + Late)Fold Change vs. ControlReference
HCT116 10 (with Oxaliplatin)48 hData not availableSynergistic increase in apoptosisFeng Z, et al. 2024
LoVo 10 (with Oxaliplatin)48 hData not availableSynergistic increase in apoptosisFeng Z, et al. 2024

Note: While the induction of apoptosis is a key finding, specific percentages from controlled experiments with this compound alone were not detailed in the available abstracts.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, LoVo)

  • Complete growth medium (e.g., McCoy's 5A for HCT116)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed 2.5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Analysis using Annexin V/PI Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Colorectal cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • 4-6 week old male nude mice

  • Colorectal cancer cells (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulation for injection (e.g., dissolved in a vehicle of DMSO, PEG300, Tween 80, and saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[5]

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer this compound (e.g., 10 or 20 mg/kg body weight) or vehicle control via intraperitoneal injection every other day.[6]

  • Measure tumor volume (Volume = (length × width²)/2) and body weight every 2-3 days.[6]

  • After a predetermined period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[6]

  • Monitor for any signs of toxicity by observing the general health of the mice and analyzing blood biochemical parameters.[6]

Visualizations

experimental_workflow Experimental Workflow for this compound in CRC Research cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture CRC Cell Lines (HCT116, LoVo, SW480) treatment This compound Treatment (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (JNK, HIF-1α, Autophagy markers) treatment->western_blot end End western_blot->end xenograft Xenograft Model (Nude Mice) drug_admin Drug Administration (i.p. injection) xenograft->drug_admin monitoring Tumor Growth & Body Weight Monitoring drug_admin->monitoring analysis Endpoint Analysis (Tumor Weight, IHC) monitoring->analysis analysis->end start Start start->cell_culture start->xenograft jnk_pathway Liensinine-Induced Apoptosis via JNK Pathway liensinine This compound stress Cellular Stress liensinine->stress jnk p-JNK (activated) stress->jnk mitochondria Mitochondrial Dysfunction jnk->mitochondria apoptosis Apoptosis mitochondria->apoptosis autophagy_pathway Liensinine Overcomes Oxaliplatin Resistance liensinine This compound hif1a HIF-1α liensinine->hif1a inhibits sensitization Sensitization to Oxaliplatin liensinine->sensitization autophagy Autophagy hif1a->autophagy promotes resistance Oxaliplatin Resistance autophagy->resistance

References

Application Notes and Protocols for Quantitative Analysis of Liensinine Perchlorate in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of the active moiety, liensinine (B1675319), from liensinine perchlorate (B79767) in plasma samples. The protocols are based on established ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methodologies, which offer high sensitivity and selectivity for pharmacokinetic studies.

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the embryo of the lotus (B1177795) seed, is investigated for various pharmacological activities, including anti-hypertensive, anti-arrhythmic, and anti-cancer effects.[1][2] Liensinine perchlorate is a salt form of this active compound. For pharmacokinetic and toxicokinetic studies, it is crucial to have a reliable and validated method to quantify the concentration of liensinine in biological matrices such as plasma. This document outlines a detailed protocol for the determination of liensinine in plasma using UPLC-MS/MS.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantitative analysis of liensinine in plasma.

Materials and Reagents
  • Liensinine reference standard

  • Carbamazepine (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (Ultrapure)

  • Rat plasma (or other relevant species)

Equipment
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of liensinine and the internal standard from plasma samples.[3]

  • Thaw plasma samples to room temperature.

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add the internal standard (carbamazepine).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.

Table 1: UPLC Conditions [3]

ParameterValue
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Elution Detailed gradient program
Flow Rate 0.40 mL/min
Injection Volume 6 µL
Column Temp. 40°C
Run Time 3.0 min

Table 2: Mass Spectrometry Conditions [3]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
MRM Transitions Liensinine: m/z 611.6 → 206.2Carbamazepine (IS): m/z 237.1 → 194.2

Method Validation and Quantitative Data

The UPLC-MS/MS method was validated for its linearity, precision, accuracy, recovery, and stability.[3]

Table 3: Method Validation Parameters [3]

ParameterResult
Linearity Range 10–1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (RSD %) < 9.9%
Inter-day Precision (RSD %) < 9.9%
Accuracy (RE %) Within ±10.5%
Recovery 76.2% to 86.8%
Matrix Effect 93.8% to 107.4%

Application to Pharmacokinetic Studies

The validated method has been successfully applied to study the pharmacokinetics of liensinine in rats.

Table 4: Pharmacokinetic Parameters of Liensinine in Rats [3]

ParameterValue
t1/2 (half-life) 8.2 ± 3.3 h
Cmax (max. concentration) 668.4 ± 156.9 ng/mL
AUC0→∞ (Area under the curve) 1802.9 ± 466.4 ng/mL·h

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the quantitative analysis of liensinine in plasma.

Signaling Pathway of Liensinine

Liensinine has been shown to exert anti-cancer effects by modulating various signaling pathways. One such pathway is the JAK2/STAT3 signaling pathway, which is suppressed by liensinine-induced reactive oxygen species (ROS) production in osteosarcoma cells.[4]

G liensinine Liensinine ros ROS Production liensinine->ros induces jak2 JAK2 ros->jak2 inhibits stat3 STAT3 jak2->stat3 activates apoptosis Apoptosis jak2->apoptosis inhibits proliferation Cell Proliferation stat3->proliferation promotes

Caption: Liensinine inhibits the JAK2/STAT3 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Liensinine Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Liensinine perchlorate (B79767) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Liensinine perchlorate in common solvents?

Q2: I am observing precipitation when trying to dissolve this compound in an aqueous buffer. What can I do?

Precipitation upon addition to aqueous solutions is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Use of Co-solvents: A common and effective method is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, and then slowly add this stock solution to your aqueous buffer with vigorous stirring.[1][2]

  • Sonication and Heating: Gentle sonication or warming of the solution can aid in dissolution.[1][2] However, it is crucial to monitor the stability of the compound under these conditions. It is recommended to prepare these solutions fresh before use.[1]

  • Sequential Solvent Addition: When using a co-solvent system, the order of solvent addition is critical. Typically, you should dissolve the this compound in the primary organic solvent (e.g., DMSO) first, ensuring it is fully dissolved before adding other components of the co-solvent mixture and finally the aqueous saline or buffer.[1]

Q3: Are there established co-solvent systems to improve the aqueous solubility of this compound for in vivo studies?

Yes, several co-solvent systems have been reported to achieve concentrations suitable for in vivo experiments. These formulations often involve a combination of solvents and surfactants to create a stable solution.

Q4: Can pH adjustment be used to improve the solubility of this compound?

As a bisbenzylisoquinoline alkaloid, Liensinine possesses basic nitrogen atoms. Therefore, its aqueous solubility is expected to be pH-dependent. Generally, the solubility of basic compounds increases in acidic conditions where they can form more soluble protonated species. While a detailed pH-solubility profile for this compound is not available in the reviewed literature, it is a viable strategy to explore. Start by preparing buffers at various acidic pH values (e.g., pH 4-6) and determine the solubility. However, the stability of the compound at different pH values should also be assessed.

Q5: How can cyclodextrins be used to enhance the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been used in formulations of this compound.[2] The general approach involves dissolving the cyclodextrin (B1172386) in the aqueous medium and then adding the drug, or co-lyophilizing the drug and cyclodextrin. While specific quantitative data on the solubility enhancement of this compound with different cyclodextrins is limited, this is a promising avenue for formulation development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility of this compound.

Table 1: Solubility in Organic Solvents and Co-solvent Systems

Solvent/SystemSolubilityMolar ConcentrationNotes
Dimethyl Sulfoxide (B87167) (DMSO)7.11 mg/mL[1]10 mM[1]Sonication is recommended for dissolution.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL[1]1.41 mM[1]Solvents should be added sequentially. Sonication and gentle heating may be necessary.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[2]≥ 2.92 mMA clear solution is obtained.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for in vivo Use

This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl in water)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. Sonication may be used to aid dissolution.

  • In a separate tube, combine the required volumes of PEG300 and Tween 80.

  • Slowly add the this compound stock solution to the PEG300/Tween 80 mixture while vortexing.

  • Finally, add the saline to the mixture dropwise while continuously vortexing to reach the final desired concentrations of all components (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • If any precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.

  • It is recommended to use this formulation immediately after preparation.[1]

Protocol 2: Preparation of a Cyclodextrin-based Formulation

This protocol outlines the preparation of a ≥ 2.08 mg/mL solution of this compound using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the final formulation, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained.

Visualizations

experimental_workflow_cosolvent cluster_start Step 1: Prepare Stock Solution cluster_mix Step 2: Prepare Co-solvent Mix cluster_combine Step 3: Combine and Finalize start Weigh this compound dissolve_dmso Dissolve in DMSO start->dissolve_dmso Sonication may be needed add_stock Add DMSO stock to co-solvent mix dissolve_dmso->add_stock peg PEG300 mix_solvents Combine PEG300 and Tween 80 peg->mix_solvents tween Tween 80 tween->mix_solvents mix_solvents->add_stock add_saline Add Saline dropwise add_stock->add_saline Vortex continuously final_solution Final Formulation (1 mg/mL) add_saline->final_solution

Caption: Experimental workflow for preparing a co-solvent formulation of this compound.

experimental_workflow_cyclodextrin cluster_prep Step 1: Prepare Solutions cluster_mixing Step 2: Final Formulation prep_sbe_cd Prepare 20% SBE-β-CD in Saline mix Mix 1 part DMSO stock with 9 parts SBE-β-CD solution prep_sbe_cd->mix prep_dmso_stock Prepare this compound stock in DMSO (20.8 mg/mL) prep_dmso_stock->mix final_solution Final Clear Solution (≥ 2.08 mg/mL) mix->final_solution Mix thoroughly

Caption: Experimental workflow for preparing a cyclodextrin-based formulation of this compound.

troubleshooting_precipitation cluster_options Troubleshooting Options cluster_details1 Co-solvent Strategy cluster_details2 Physical Methods Details cluster_details3 pH Adjustment Details cluster_details4 Cyclodextrin Strategy start Precipitation Observed in Aqueous Solution option1 Use Co-solvents (e.g., DMSO, PEG300) start->option1 option2 Apply Physical Methods start->option2 option3 Adjust pH start->option3 option4 Use Cyclodextrins (e.g., SBE-β-CD) start->option4 detail1a Dissolve in minimal organic solvent first option1->detail1a detail2a Sonication option2->detail2a detail2b Gentle Warming option2->detail2b detail3a Try acidic buffers (pH 4-6) option3->detail3a detail4a Prepare inclusion complex option4->detail4a detail4b Co-lyophilize drug and cyclodextrin option4->detail4b detail1b Add to aqueous phase slowly with stirring detail1a->detail1b detail3b Monitor compound stability detail3a->detail3b

Caption: Troubleshooting guide for addressing precipitation of this compound.

References

common issues with Liensinine perchlorate stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Liensinine Perchlorate (B79767)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Liensinine Perchlorate in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][2] It is advised to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect the solubility of the product.[2] For in vivo experiments, complex solvent systems are required.[1][2]

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

Precipitation or cloudiness upon preparation can occur. Gentle heating and/or sonication are recommended to aid dissolution.[1][2] Ensure that solvents are added sequentially and that the solution is clear before adding the next solvent.[1]

Q3: How should I store this compound powder and its solutions?

This compound powder should be stored at -20°C for up to 3 years.[1] In-solvent stock solutions are best stored at -80°C for up to 1 year.[1] However, it is strongly recommended that working solutions are prepared fresh and used immediately to avoid potential degradation or precipitation.[1]

Q4: Is there a difference in activity between the salt and non-salt forms of Liensinine?

The salt and non-salt forms of Liensinine exhibit the same biological activity. The primary difference lies in their physical properties, such as solubility. The choice between forms should be based on the specific requirements of your experiment, particularly regarding the solvent system.[1]

Troubleshooting Guide

Q1: I prepared a stock solution in DMSO, and it precipitated after a few freeze-thaw cycles. How can I prevent this?

To avoid precipitation, it is best to aliquot your stock solution into single-use volumes after initial preparation. This minimizes the number of freeze-thaw cycles. If precipitation does occur, you can try to redissolve the compound by gentle warming and sonication before use.[2] However, for best results, fresh preparation is always recommended.[1]

Q2: I'm observing a gradual color change in my this compound solution during my experiment. What does this indicate?

A change in color may suggest degradation of the compound. This compound solutions are not intended for long-term storage, and it is recommended to use them immediately after preparation.[1] To minimize degradation, protect the solution from direct sunlight.[1] If you observe a color change, it is advisable to prepare a fresh solution.

Q3: My in vivo formulation of this compound is separating into phases. How can I resolve this?

Phase separation in multi-component solvent systems can be a challenge. Ensure you are following the recommended protocol of adding each solvent one by one and ensuring complete mixing before adding the next.[1][2] If phase separation still occurs, sonication can help to create a more uniform suspension.[2] For long-term dosing studies exceeding half a month, some formulations may not be suitable.[2][3]

Data Presentation

Table 1: Solubility and Formulation of this compound

Solvent/FormulationMaximum ConcentrationApplicationNotes
DMSO7.11 mg/mL (10 mM)[1]In Vitro Stock SolutionSonication is recommended. Use freshly opened DMSO.[1][2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (1.41 mM)[1]In Vivo FormulationAdd solvents sequentially. Sonication is recommended. Prepare fresh.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLIn Vivo FormulationPrepare fresh.[2]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mLIn Vivo FormulationUse with caution for dosing periods longer than two weeks.[2][3]

Experimental Protocols

Protocol for Preparation of an In Vivo Working Solution (1 mg/mL)

This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2]

  • Prepare a stock solution in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 10 mg/mL. Use sonication to ensure it is fully dissolved.

  • Add PEG300. In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.

  • Add the DMSO stock. To the PEG300, add 100 µL of the 10 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.

  • Add Tween 80. Add 50 µL of Tween 80 and mix until the solution is homogenous.

  • Add Saline. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Check. If any precipitation or cloudiness is observed, sonicate the solution until it becomes clear. This working solution should be used immediately.[1]

Mandatory Visualizations

G cluster_0 Preparation Workflow A Weigh Liensinine Perchlorate Powder B Dissolve in Fresh DMSO (Stock Solution) A->B C Sonication/Heating (If Necessary) B->C Precipitation? D Aliquot for Single Use B->D C->B E Store at -80°C D->E F Dilute to Working Concentration D->F G Immediate Use in Experiment F->G

Caption: Workflow for preparing this compound solutions.

G cluster_1 Troubleshooting Guide Start Issue with Solution? Precipitation Precipitation/ Cloudiness Start->Precipitation Visual Particles Degradation Color Change/ Phase Separation Start->Degradation Appearance Change Sonication Apply Sonication/ Gentle Heat Precipitation->Sonication FreshPrep Prepare Fresh Solution Degradation->FreshPrep CheckSolvent Check Solvent Order and Purity Sonication->CheckSolvent No Resolved Issue Resolved Sonication->Resolved Yes CheckSolvent->FreshPrep

Caption: Troubleshooting decision tree for common solution issues.

References

Technical Support Center: Liensinine Perchlorate HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine perchlorate (B79767) in HPLC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected parent and product ions for Liensinine in positive ion mode ESI-MS/MS?

A1: Liensinine is an isoquinoline (B145761) alkaloid. In positive ion mode Electrospray Ionization (ESI), it is expected to protonate to form the molecular ion [M+H]⁺. The exact m/z of the parent ion will depend on the molecular weight of the free base of Liensinine. Fragmentation (MS/MS) of the parent ion will yield characteristic product ions. While specific fragmentation patterns for Liensinine require experimental determination, isoquinoline alkaloids often undergo cleavage of the bonds in the isoquinoline core. It is recommended to perform a full scan MS to identify the [M+H]⁺ ion and then a product ion scan to determine the major fragment ions for setting up Multiple Reaction Monitoring (MRM) transitions.

Q2: Should I be concerned about the perchlorate (ClO₄⁻) part of the molecule in my analysis?

A2: Yes, the perchlorate anion can be a source of interference and may require specific analytical considerations. Perchlorate is highly electronegative and is typically analyzed in negative ion mode.[1][2] If you are analyzing Liensinine in positive ion mode, the perchlorate is less likely to directly interfere with the detection of the positively charged Liensinine ion. However, it can contribute to matrix effects and ion suppression.[1] It is also important to consider potential isobaric interferences if monitoring in the m/z range of perchlorate (99 and 101 amu).[1]

Q3: What type of HPLC column is best suited for Liensinine analysis?

A3: Reversed-phase columns, such as a C18 column, are commonly used for the separation of isoquinoline alkaloids like Liensinine.[3][4][5] The choice between different C18 columns will depend on the specific separation requirements. For complex matrices, using a column with a smaller particle size (e.g., UPLC) can provide better resolution and sensitivity. Strong cation exchange (SCX) columns have also been shown to be effective for the analysis of certain alkaloids.[3]

Q4: What are typical mobile phases for the analysis of isoquinoline alkaloids?

A4: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used for the separation of isoquinoline alkaloids.[6] The aqueous phase often contains an additive like formic acid or acetic acid to improve peak shape and promote ionization in positive mode ESI.[3][5] For example, a gradient elution with water containing 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.[5] The pH of the mobile phase can significantly affect the retention of ionizable compounds like Liensinine.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS/MS analysis of Liensinine perchlorate.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Liensinine, leading to poor peak shape.

    • Solution: Adjust the pH of the aqueous mobile phase. For basic compounds like Liensinine, a lower pH (e.g., 2.5-3.5 with formic or acetic acid) generally results in better peak shape.[3]

  • Secondary Interactions with the Column: The analyte may have secondary interactions with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one of the same type.

Problem 2: Low Signal Intensity or No Peak Detected

Possible Causes and Solutions:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of Liensinine.

    • Solution: Improve sample cleanup using Solid Phase Extraction (SPE).[6] Dilute the sample to reduce the concentration of matrix components. Adjust the HPLC gradient to better separate Liensinine from interfering compounds.

  • Incorrect MS/MS Parameters: The collision energy or other MS parameters may not be optimized.

    • Solution: Optimize the collision energy for the specific MRM transitions of Liensinine. Perform a compound optimization experiment by infusing a standard solution.

  • Poor Solubility: this compound may not be fully dissolved in the injection solvent.

    • Solution: this compound is soluble in DMSO.[7] Ensure the sample is fully dissolved before injection. Reconstitute the final extract in a solvent compatible with the mobile phase.[6]

  • Analyte Degradation: Liensinine may be unstable under the experimental conditions.

    • Solution: Prepare fresh standards and samples. Store stock solutions and samples at appropriate temperatures (e.g., -20°C for powder, -80°C for in-solvent).[7]

Problem 3: High Background Noise

Possible Causes and Solutions:

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • Contaminated HPLC System: The HPLC system, including tubing, injector, and column, may be contaminated.

    • Solution: Flush the entire system with a strong solvent mixture (e.g., isopropanol:water).

  • MS Source Contamination: The ESI source can become contaminated over time.

    • Solution: Clean the mass spectrometer source according to the manufacturer's instructions.

Problem 4: Inconsistent Retention Times

Possible Causes and Solutions:

  • HPLC Pump Issues: Fluctuations in pump pressure can cause retention time shifts.

    • Solution: Check the pump for leaks and ensure proper solvent degassing.

  • Column Equilibration: The column may not be properly equilibrated between injections.

    • Solution: Increase the column equilibration time in the HPLC method.

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare mobile phases carefully and consistently.

Experimental Protocols

Sample Preparation from Plant Material
  • Extraction:

    • Accurately weigh the powdered plant material.

    • Extract the alkaloids using a suitable solvent, such as methanol, with the aid of ultrasonication.[6]

    • For acidic extraction, 0.25 M H₂SO₄ can be used, followed by basification and liquid-liquid extraction with a solvent like methylene (B1212753) chloride.[5]

  • Cleanup (if necessary):

    • For complex matrices, a Solid Phase Extraction (SPE) step can be employed to remove interferences.[6]

    • Elute the alkaloids from the SPE cartridge and evaporate the solvent.

    • Reconstitute the residue in the initial mobile phase before HPLC analysis.[6]

  • Filtration:

    • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

Standard HPLC-MS/MS Method for Isoquinoline Alkaloids

This protocol is a general starting point and should be optimized for your specific instrument and application.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A Water + 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[5]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL[6]
Column Temperature 30 - 40 °C[6]
Gradient 5% B to 95% B over 10-15 minutes

Table 2: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV[5]
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 300 - 350 °C[5]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction cleanup Solid Phase Extraction (SPE) (Optional) extraction->cleanup filtration 0.22 µm Filtration cleanup->filtration end_prep Prepared Sample filtration->end_prep hplc HPLC Separation (C18 Column) end_prep->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data Data Acquisition & Processing ms->data

Figure 1. A generalized experimental workflow for the analysis of Liensinine from plant material.

troubleshooting_logic start Low Signal Intensity? check_ms Optimize MS/MS Parameters (e.g., Collision Energy) start->check_ms Yes check_peak_shape Poor Peak Shape? start->check_peak_shape No improve_sample_prep Enhance Sample Cleanup (e.g., SPE) check_ms->improve_sample_prep check_solubility Verify Sample Solubility & Solvent Compatibility improve_sample_prep->check_solubility success Problem Resolved check_solubility->success adjust_ph Adjust Mobile Phase pH check_peak_shape->adjust_ph Yes further_investigation Further Investigation Needed check_peak_shape->further_investigation No add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier add_modifier->success

Figure 2. A decision tree for troubleshooting common HPLC-MS/MS issues.

References

Technical Support Center: Optimizing Liensinine Perchlorate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liensinine (B1675319) perchlorate (B79767) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for liensinine perchlorate in a mouse xenograft model?

A1: Based on published studies, a common starting dose for this compound in mouse xenograft models ranges from 5 to 20 mg/kg/day.[1] For instance, in a non-small-cell lung cancer (NSCLC) A549 xenograft model, daily administration of 5 mg/kg and 20 mg/kg resulted in a significant reduction in tumor volume and weight.[1] In a colorectal cancer (CRC) xenograft model, liensinine was also shown to markedly suppress tumor growth.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer cell line and animal model.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has limited solubility in aqueous solutions. A common method for preparing an injectable solution is to use a co-solvent system. A widely used formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is recommended to first dissolve the this compound in DMSO and then sequentially add the other solvents.[3][4] Sonication and gentle heating may aid in dissolution.[3] Always prepare the working solution fresh before each use.[3][4][5]

Q3: What is the known mechanism of action for this compound?

A3: this compound is a known late-stage autophagy and mitophagy inhibitor.[4][6][7] It functions by blocking the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent "autophagic stress".[7][8] This inhibition of autophagy can sensitize cancer cells to chemotherapy.[7][9] Additionally, liensinine induces apoptosis, often through mitochondrial dysfunction, and has been shown to modulate several signaling pathways, including the JNK, JAK2/STAT3, and AMPK-HIF-1α pathways.[2][10][11]

Q4: What are the potential side effects or toxicity of this compound in vivo?

A4: Current research suggests that this compound is generally well-tolerated at therapeutic doses in animal models.[1][2] Studies on NSCLC and CRC xenograft models reported no significant changes in the body weight of the mice during treatment.[1][2] Histological analysis of major organs also showed no apparent morphology and histology changes.[1] However, it is always recommended to monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. The perchlorate component itself can interfere with thyroid function at high doses by inhibiting iodine uptake, though this is less of a concern at the typical therapeutic doses of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in the formulation - Incorrect solvent ratio- Low temperature of the solution- Exceeded solubility limit- Ensure the solvents are added sequentially, starting with DMSO to fully dissolve the compound before adding aqueous components.[3][4]- Gently warm the solution and use sonication to aid dissolution.[3]- Prepare a fresh solution before each administration.[3][4][5]- Consider adjusting the formulation. An alternative is 10% DMSO in 20% SBE-β-CD in saline.[4][5]
No significant anti-tumor effect observed - Sub-optimal dosage- Inappropriate administration route or frequency- Resistance of the cancer cell line- Perform a dose-escalation study to find the maximally effective and tolerated dose.- Ensure the administration route (e.g., intraperitoneal, oral gavage) is appropriate for the model and that the dosing frequency is sufficient to maintain therapeutic levels.- Investigate the autophagy dependence of your specific cancer model. Liensinine's primary mechanism is autophagy inhibition.[4][6][7]
Signs of toxicity in animals (e.g., weight loss, lethargy) - Dosage is too high- Vehicle toxicity- Off-target effects- Reduce the dosage or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the solvent mixture.- Monitor key organ function through blood tests and perform histological analysis at the end of the study.[11]

Quantitative Data Summary

Animal ModelCancer TypeDosageAdministration RouteTreatment DurationOutcomeReference
Murine Xenograft (A549 cells)Non-Small-Cell Lung Cancer5 mg/kg/day and 20 mg/kg/dayNot specified25 daysSignificant reduction in tumor volume and weight. No significant difference in mouse body weight.[1]
Nude Mice (CRC cells)Colorectal CancerNot specifiedNot specifiedNot specifiedMarked suppression of tumor growth. Reduced Ki-67 proliferation index. No damage to vital organs.[2]
MDA-MB-231 XenograftBreast CancerNot specifiedNot specifiedNot specifiedSynergistic inhibition of tumor growth when combined with doxorubicin.[7][9]
Osteosarcoma XenograftOsteosarcomaNot specifiedNot specifiedNot specifiedEffective inhibition of tumor growth and promotion of apoptosis. No negative effects on internal organs.[11]

Experimental Protocols

General In Vivo Xenograft Protocol (Adapted from NSCLC studies) [1]

  • Cell Culture: Culture human cancer cells (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells suspended in 100 µL of serum-free medium or a mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into control and treatment groups.

  • Drug Preparation: Prepare this compound solution as described in the FAQ section (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The control group should receive the vehicle solution.

  • Administration: Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal injection).

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the experiment.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Collect major organs for histological analysis.

Visualizations

Liensinine_Signaling_Pathway cluster_cell Cancer Cell cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway cluster_signaling Other Signaling Pathways Liensinine This compound Autophagosome Autophagosome Liensinine->Autophagosome Inhibits fusion Mitochondria Mitochondria Liensinine->Mitochondria Induces dysfunction JNK JNK Pathway Liensinine->JNK Activates JAK2_STAT3 JAK2/STAT3 Pathway Liensinine->JAK2_STAT3 Inhibits AMPK_HIF1a AMPK-HIF-1α Pathway Liensinine->AMPK_HIF1a Modulates Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Blocked) Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_workflow In Vivo Experimental Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization drug_prep 5. This compound and Vehicle Preparation randomization->drug_prep administration 6. Daily Administration drug_prep->administration monitoring 7. Monitor Tumor Volume and Animal Health administration->monitoring endpoint 8. Endpoint Analysis (Tumor Weight, Histology) monitoring->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo studies.

References

dealing with low purity of commercial Liensinine perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Liensinine perchlorate (B79767), focusing on issues related to its purity.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during the purification, analysis, and use of Liensinine perchlorate.

Issues with Purity Analysis by HPLC

Problem: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause 1: Presence of related alkaloids.

    • Commercial Liensinine is often co-extracted with structurally similar alkaloids from Nelumbo nucifera, such as Isoliensinine and Neferine. These are the most common impurities.

    • Solution:

      • Confirm Peak Identity: If standards are available, run chromatograms of Isoliensinine and Neferine to confirm if their retention times match the impurity peaks.

      • Consult Literature: Compare your chromatogram with published HPLC methods for the separation of these alkaloids (see Table 1 for typical elution order).

      • Purification: If the purity is insufficient for your application, proceed to the purification protocols outlined in Section 2.2.

  • Possible Cause 2: Perchlorate-related ionic impurities.

    • The perchlorate salt may contain other inorganic anions like chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻). These will likely not be detected by typical reversed-phase HPLC methods used for the alkaloid analysis.

    • Solution:

      • Use a dedicated ion chromatography (IC) or a suitable HPLC method for anion analysis. A simple and rugged HPLC method can simultaneously measure chloride, chlorate, and perchlorate.

      • Refer to the experimental protocol in Section 2.3 for a detailed HPLC method for anion analysis.

  • Possible Cause 3: Solvent or system contamination.

    • Ghost peaks can arise from contaminated solvents, improper mobile phase mixing, or buildup of contaminants in the HPLC system.

    • Solution:

      • Run a blank gradient (injecting mobile phase) to see if the peaks persist.

      • Use fresh, HPLC-grade solvents and degas the mobile phase properly.

      • Flush the column and system with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.[1]

Problem: Peak tailing or fronting.

  • Possible Cause 1: Interaction with silica (B1680970) silanols.

    • Residual silanol (B1196071) groups on the silica-based HPLC column can interact with the basic amine groups of Liensinine, causing peak tailing.[2]

    • Solution:

      • Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 3-4 with formic acid or phosphoric acid) to suppress the ionization of silanol groups.

      • Add a basic modifier: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

      • Use a high-purity, end-capped column designed for basic compounds.

  • Possible Cause 2: Column overload.

    • Injecting too concentrated a sample can lead to peak fronting.

    • Solution:

      • Dilute the sample and re-inject.

      • If sensitivity is an issue, use a column with a larger internal diameter.[2]

Problem: Drifting retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Switching between different mobile phases requires sufficient time for the column to equilibrate.

    • Solution:

      • Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analytical run.[1]

  • Possible Cause 2: Changes in mobile phase composition.

    • Evaporation of volatile organic solvents can alter the mobile phase composition over time.

    • Solution:

      • Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Possible Cause 3: Temperature fluctuations.

    • Solution:

      • Use a column oven to maintain a stable temperature throughout the analysis.[1]

Issues with Purification by Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The compound's solubility in the hot solvent is too high, or the solution is supersaturated at a temperature above its melting point.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power.

    • Try a different solvent system altogether.[3]

Problem: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used.

    • Solution:

      • Gently heat the solution and evaporate some of the solvent to increase the concentration. Cool again to induce crystallization.

  • Possible Cause 2: The solution is clean and lacks nucleation sites.

    • Solution:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation sites.

      • Add a seed crystal (a tiny crystal from a previous pure batch) to initiate crystallization.[3]

      • Cool the solution to a lower temperature (e.g., in an ice bath) to further decrease solubility.

Problem: The purified product still shows low purity.

  • Possible Cause: The chosen solvent does not effectively differentiate between the desired compound and the impurities.

  • Solution:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

    • Experiment with different solvents or solvent mixtures. For alkaloids, common solvents include ethanol, methanol (B129727), acetone, and mixtures with water or hexanes.[4]

Section 2: Experimental Protocols

HPLC Method for Liensinine Purity Assessment

This protocol is a general guideline for the analysis of Liensinine and its common related alkaloid impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and a phosphate (B84403) buffer (pH 8.0) can be effective for separating bisbenzylisoquinoline alkaloids.[5] A simpler isocratic method might involve:

    • Acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH). A typical starting ratio could be 70:30 (Water:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 282 nm.[6]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject 10-20 µL onto the column.

    • Run the analysis and integrate the peak areas to determine the relative purity.

Table 1: HPLC Analysis Parameters for Liensinine and Related Alkaloids

Parameter Setting Reference
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) [6]
Mobile Phase Acetonitrile/Phosphate Buffer (pH 8.0) Gradient [5]
or Acetonitrile/Water with 0.1% Formic Acid General Practice
Flow Rate 1.0 mL/min [6]
Detection UV at 282 nm [6]

| Internal Standard | Neferine can be used as an internal standard. |[6] |

Purification by Counter-Current Chromatography (CCC)

For significant quantities of crude material, preparative counter-current chromatography is a highly effective method for separating Liensinine from Isoliensinine and Neferine.

  • Instrumentation: Preparative Counter-Current Chromatograph.

  • Solvent System: A two-phase solvent system is required. A commonly cited system is n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) with 0.5% ammonium (B1175870) hydroxide.[3]

  • Procedure:

    • Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.

    • Dissolve the crude this compound extract in a suitable volume of the lower phase.

    • Load the sample and perform the CCC separation according to the instrument's operating instructions.

    • Collect fractions and analyze them by HPLC (as per Section 2.1) to identify the pure Liensinine fractions.

    • Combine the pure fractions and evaporate the solvent to obtain purified Liensinine.

Table 2: Purification of Liensinine from Crude Extract using HSCCC

Compound Amount from 200 mg Crude Extract Achieved Purity
Liensinine 18.4 mg 96.8%
Isoliensinine 19.6 mg 95.9%
Neferine 58.4 mg 98.6%

Data from a study using high-speed counter-current chromatography.[3]

HPLC Method for Perchlorate, Chlorate, and Chloride Analysis

This method allows for the quantification of common ionic impurities in the perchlorate salt.

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD) or conductivity detector.

  • Column: Newcrom B (4.6 x 150 mm, 5 µm) or a suitable anion-exchange column.

  • Mobile Phase: A gradient of Acetonitrile/Water (10/90) with an ammonium formate (B1220265) buffer (pH 3.0) from 40-100 mM over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detector (CAD).

  • Procedure:

    • Dissolve the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject onto the column and monitor for the retention times of chloride, chlorate, and perchlorate.

    • Quantify against a standard curve prepared with known concentrations of sodium chloride, sodium chlorate, and sodium perchlorate.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound important for my experiments? A1: The most common impurities in Liensinine preparations are the related bisbenzylisoquinoline alkaloids Isoliensinine and Neferine. These impurities have their own distinct and potent biological activities, which can confound experimental results.[7][8][9] For example, Isoliensinine has been shown to have a stronger inhibitory effect on butyrylcholinesterase than Liensinine and Neferine.[7][8] Using a low-purity compound can lead to misinterpretation of data, attributing an observed biological effect to Liensinine when it may be caused or influenced by an impurity.

Q2: My commercial this compound has a purity of >98%. Do I still need to worry about impurities? A2: A purity of >98% is generally considered good for many research applications. However, the nature of the remaining <2% can be important. If the impurities are inert, they may have little impact. If they are highly active compounds like Isoliensinine, even small amounts could potentially affect sensitive assays. Furthermore, this purity value usually refers to the alkaloid content. It does not typically account for inorganic impurities like chlorate or excess chloride from the synthesis of the perchlorate salt. It is good practice to characterize a new batch of any compound in-house.

Q3: How should I store this compound? A3: this compound should be stored as a dry powder in a cool, dark, and dry place. As a perchlorate salt, it is a strong oxidizing agent and should be kept away from flammable solvents, organic materials, and reducing agents.[6] Perchloric acid and its salts can be dangerously reactive, especially at elevated temperatures or upon drying if they have contaminated other materials like paper or wood.[10] Always consult your institution's safety guidelines for handling oxidizing agents.

Q4: What is the best way to prepare a stock solution of this compound? A4: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO.[2] For in vivo studies, formulations often involve a mixture of solvents like DMSO, PEG300, and Tween 80 to ensure solubility and bioavailability.[2] Always prepare fresh working solutions from the stock and be aware that the stability of Liensinine in solution can be limited. One study on Liensinine injections predicted a shelf life of about 3 months at 25°C.[11]

Q5: My experiment requires the freebase form of Liensinine, but I only have the perchlorate salt. How can I convert it? A5: You can convert the perchlorate salt to the freebase by dissolving it in an appropriate solvent and performing a liquid-liquid extraction.

  • Dissolve the this compound in a mixture of water and an organic solvent immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add a weak base, such as a saturated sodium bicarbonate solution, to increase the pH of the aqueous layer. This will deprotonate the amine groups on the Liensinine, making it more soluble in the organic layer.

  • Separate the organic layer, which now contains the Liensinine freebase.

  • Wash the organic layer with brine, dry it over an anhydrous salt (like sodium sulfate), and evaporate the solvent to obtain the freebase. Always perform this procedure with appropriate safety precautions.

Section 4: Visualizations

experimental_workflow cluster_0 Purity Assessment cluster_1 Purification cluster_2 Application start Commercial Liensinine Perchlorate hplc_alkaloid HPLC Analysis (Alkaloid Purity) start->hplc_alkaloid hplc_ion HPLC/IC Analysis (Ionic Purity) start->hplc_ion decision Purity > 98%? hplc_alkaloid->decision purify Purification (e.g., CCC or Recrystallization) decision->purify No experiment Proceed to Experiment decision->experiment Yes recheck Re-check Purity (HPLC) purify->recheck recheck->experiment

Figure 1. Logical workflow for assessing and improving the purity of this compound.

liensinine_pi3k_akt_pathway liensinine Liensinine ros Increased ROS (Reactive Oxygen Species) liensinine->ros induces pi3k p-PI3K ros->pi3k inhibits akt p-AKT pi3k->akt bcl2 Bcl-2 akt->bcl2 inhibits bax Bax bcl2->bax inhibits apoptosis Apoptosis bax->apoptosis

Figure 2. Liensinine induces apoptosis via ROS generation and inhibition of the PI3K/AKT pathway.

liensinine_jak_stat_pathway liensinine Liensinine ros Increased ROS liensinine->ros induces jak2 p-JAK2 ros->jak2 suppresses stat3 p-STAT3 jak2->stat3 apoptosis Apoptosis jak2->apoptosis induces proliferation Cell Proliferation & Survival stat3->proliferation

Figure 3. Liensinine inhibits osteosarcoma growth by ROS-mediated suppression of the JAK2/STAT3 pathway.

References

minimizing off-target effects of Liensinine perchlorate in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Liensinine Perchlorate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound is a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant).[1][2] Its primary reported on-target effects are the inhibition of late-stage autophagy and the induction of apoptosis in various cancer cell lines.[1][2][3]

Q2: How does this compound inhibit autophagy?

A2: this compound is reported to block the fusion of autophagosomes with lysosomes, which is a critical step in the late stage of the autophagic process.[1][3] This leads to an accumulation of autophagosomes within the cell.

Q3: What are the known mechanisms for this compound-induced apoptosis?

A3: this compound has been shown to induce apoptosis through mitochondrial dysfunction.[4][5] In osteosarcoma cells, this is mediated by an increase in reactive oxygen species (ROS), which in turn suppresses the JAK2/STAT3 signaling pathway.[4]

Q4: What are the potential off-target effects of this compound?

A4: While a comprehensive off-target binding profile for this compound is not publicly available, its wide range of biological activities, including anti-arrhythmic and anti-hypertensive effects, suggests the potential for off-target interactions.[1] Off-target effects can arise from a compound binding to proteins other than the intended target, which can lead to misinterpretation of experimental results or cellular toxicity.[]

Q5: At what concentrations should I use this compound in my cell assays?

A5: The effective concentration of this compound can vary significantly between cell lines and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. Published studies have used concentrations ranging from 5 µM to 80 µM.[4]

Troubleshooting Guides

Issue 1: I am observing high levels of cytotoxicity at concentrations where I expect to see specific on-target effects.

Possible Cause Troubleshooting Step
Off-target toxicity The observed cell death may be due to the compound affecting essential cellular pathways unrelated to your target of interest.[]
1. Perform a dose-response curve: Determine the IC50 for cytotoxicity in your cell line. Compare this to the concentration required for the desired on-target effect. A narrow window between efficacy and toxicity may suggest off-target effects.
2. Use a structurally unrelated inhibitor: If another compound that targets the same pathway produces the desired phenotype without the same level of toxicity, it is more likely that the toxicity of this compound is an off-target effect.[7]
3. Rescue experiment: If the proposed on-target mechanism involves a specific pathway, try to rescue the cells from cytotoxicity by modulating that pathway. For example, if apoptosis is the intended effect, a pan-caspase inhibitor should rescue the cells.
Solvent toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
1. Include a vehicle control: Always treat cells with the same concentration of solvent used to dissolve the this compound.
2. Minimize solvent concentration: Aim for a final solvent concentration of 0.5% or lower in your cell culture medium.

Issue 2: My results with this compound are inconsistent with genetic knockdown of my target protein.

Possible Cause Troubleshooting Step
Off-target effect The phenotype observed with this compound may be due to its interaction with a protein other than your intended target.[][7]
1. Confirm knockdown efficiency: Use qPCR or Western Blot to ensure that your genetic knockdown (e.g., siRNA, shRNA, CRISPR) has effectively reduced the expression of the target protein.
2. Compare phenotypes: If the phenotype in the knockdown cells does not match the phenotype of the cells treated with this compound, it is a strong indication of an off-target effect.
3. Combine knockdown and compound treatment: Treat the knockdown cells with this compound. If the compound still produces the same effect in the absence of the intended target, the effect is off-target.

Quantitative Data Summary

Parameter Cell Line Value Reference
Inhibition of Cell Viability SaOS-2 (Osteosarcoma)Significant reduction at 5 µM[4]
MG-63 (Osteosarcoma)Significant reduction at 5 µM[4]
143B (Osteosarcoma)Significant reduction at 5 µM[4]
U2OS (Osteosarcoma)Significant reduction at 5 µM[4]
Induction of G0/G1 Phase Arrest SaOS-2 (Osteosarcoma)Dose-dependent from 40-80 µM[4]
143B (Osteosarcoma)Dose-dependent from 40-80 µM[4]
Inhibition of Colony Formation SaOS-2 (Osteosarcoma)~41% reduction at 40 µM, ~76% reduction at 80 µM[4]
143B (Osteosarcoma)~33% reduction at 40 µM, ~70% reduction at 80 µM[4]
Solubility in DMSO -≥ 50 mg/mL[3]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the diluted compound or vehicle control.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Western Blot for Autophagy Marker LC3-II

Objective: To assess the effect of this compound on autophagosome accumulation.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a positive control (e.g., chloroquine) and a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II relative to a loading control (e.g., GAPDH) indicates an accumulation of autophagosomes.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis cluster_validation Off-Target Validation Cell Culture Cell Culture Dose Response Dose Response Cell Culture->Dose Response LP Treatment This compound Treatment Dose Response->LP Treatment Controls Vehicle & Positive Controls Controls->LP Treatment Viability Cell Viability Assay (e.g., MTT) LP Treatment->Viability Autophagy Autophagy Marker Analysis (e.g., Western Blot for LC3-II) LP Treatment->Autophagy Apoptosis Apoptosis Assay (e.g., Annexin V Staining) LP Treatment->Apoptosis Orthogonal Compound Structurally Unrelated Inhibitor Autophagy->Orthogonal Compound Genetic KO Genetic Knockdown/Knockout of On-Target Apoptosis->Genetic KO

Caption: A workflow for investigating the effects of this compound and validating on-target activity.

liensinine_pathway cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Inhibition This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS induces JAK2 JAK2 ROS->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Apoptosis Apoptosis pSTAT3->Apoptosis suppression leads to Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Autolysosome->this compound fusion blocked by

Caption: Known signaling pathways affected by this compound.

References

how to prevent precipitation of Liensinine perchlorate in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine (B1675319) Perchlorate (B79767). Our goal is to help you overcome common challenges, such as precipitation in media, and to provide clear protocols and data to support your experiments.

Troubleshooting Guide: Preventing Precipitation of Liensinine Perchlorate

Issue: My this compound is precipitating out of solution in my experimental media.

This is a common issue stemming from the physicochemical properties of Liensinine. Liensinine itself has poor solubility in aqueous solutions.[1] The perchlorate salt form is utilized to enhance its solubility. However, improper handling and dilution can still lead to precipitation, especially in complex aqueous environments like cell culture media.

Q1: What are the primary causes of this compound precipitation?

A1: Precipitation of this compound in experimental media can be attributed to several factors:

  • Solvent Shock: This is a frequent cause of precipitation for many compounds dissolved in organic solvents. When a concentrated stock solution of this compound in a solvent like DMSO is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.

  • Exceeding Solubility Limit: The final concentration of this compound in your experimental medium may be higher than its solubility limit in that specific medium.

  • pH of the Medium: The solubility of many alkaloid compounds is pH-dependent. A significant shift in pH upon addition to the medium can decrease solubility.

  • Interaction with Media Components: Cell culture media and buffers like Phosphate-Buffered Saline (PBS) are complex mixtures of salts, amino acids, vitamins, and other components. Certain ions, particularly phosphate (B84403), can potentially form less soluble salts with the liensinine cation.

  • Temperature: Temperature can influence solubility. Adding a compound to cold media can decrease its solubility.

Q2: How can I prevent "solvent shock" when diluting my this compound stock solution?

A2: To avoid solvent shock, it is crucial to dilute the stock solution gradually and with gentle mixing.

  • Pre-warm the media: Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C for cell culture).

  • Step-wise dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in smaller volumes of media.

  • Slow addition and mixing: Add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing the media. This ensures rapid and even dispersion of the compound.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use high-purity, anhydrous (dry) DMSO, as moisture can reduce the solubility of the compound.[2]

Q4: How should I prepare my working solution of this compound in cell culture medium?

A4: The following protocol is recommended for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.

Experimental Protocol: Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Dissolve the this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • For high final concentrations, it is advisable to make an intermediate dilution.

    • In a sterile tube, dilute the concentrated DMSO stock solution with pre-warmed cell culture medium to an intermediate concentration (e.g., 10-fold dilution). Mix gently but thoroughly.

  • Prepare the Final Working Solution:

    • Add the required volume of the concentrated stock solution (or the intermediate dilution) drop-wise to the final volume of pre-warmed complete cell culture medium.

    • Continuously and gently agitate the medium while adding the stock solution to ensure immediate and uniform mixing.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness, particles) before adding it to your cells.

  • Final DMSO Concentration:

    • Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.

Frequently Asked Questions (FAQs)

Q5: What are the known solubility specifications for this compound?

A5: Quantitative solubility data for this compound in various solvents is summarized in the table below. Note that solubility in aqueous media like cell culture medium is significantly lower than in organic solvents.

Solvent/VehicleSolubilityNotes
DMSO≥ 50 mg/mL (approx. 61.6 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
In-vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)Information not available in search resultsThis formulation is designed for animal studies and may not be suitable for all in-vitro experiments. Sonication and gentle heating may be required for dissolution.

Q6: Can I store my this compound working solution in cell culture medium?

A6: It is strongly recommended to prepare the working solution of this compound fresh for each experiment and use it immediately. The stability of this compound in aqueous media over time is not well characterized, and degradation or precipitation can occur.[3][4]

Q7: I am still observing precipitation even after following the recommended protocol. What else can I do?

A7: If precipitation persists, consider the following:

  • Lower the Final Concentration: Your desired experimental concentration may be above the solubility limit of this compound in your specific cell culture medium. Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.

  • Check the pH of your Media: Although less common with commercially prepared media, ensure the pH of your medium is within the expected physiological range (typically 7.2-7.4).

  • Consider the Media Formulation: If your medium is high in phosphate or other components that might interact with this compound, you could try a different medium formulation for your experiment, if feasible.

Q8: What are the key signaling pathways affected by Liensinine?

A8: Liensinine has been shown to modulate several important cellular signaling pathways, making it a compound of interest for various diseases, including cancer. The primary pathways identified are:

  • JAK2/STAT3 Signaling Pathway: Liensinine can suppress the activation of the JAK2/STAT3 pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[5]

  • PI3K/AKT Signaling Pathway: Liensinine has been observed to inhibit the PI3K/AKT signaling pathway, another critical pathway for cell growth, proliferation, and survival that is frequently dysregulated in cancer.

  • AMPK-HIF-1α Axis: Liensinine can activate AMPK and inhibit HIF-1α, leading to a shift in cancer cell metabolism from glycolysis towards oxidative phosphorylation.

  • Autophagy: Liensinine is known to be an inhibitor of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.[2][6]

Visualizing Liensinine's Mechanism of Action

To further illustrate the biological context of your experiments, the following diagrams depict the key signaling pathways modulated by Liensinine.

Liensinine_JAK2_STAT3_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Transcription Liensinine Liensinine Liensinine->JAK2 Inhibition Liensinine_PI3K_AKT_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation pAKT p-AKT Cell_Survival Cell Survival & Growth pAKT->Cell_Survival Liensinine Liensinine Liensinine->PI3K Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Liensinine_Autophagy_Pathway cluster_cytoplasm Cytoplasm Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Cellular Components Autolysosome->Degradation Liensinine Liensinine Liensinine->Autolysosome Inhibition of Fusion

References

addressing inconsistencies in Liensinine perchlorate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Liensinine perchlorate (B79767). Our aim is to help you address potential inconsistencies in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Liensinine perchlorate?

A1: this compound is a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn.[1] It exhibits a range of biological activities, primarily acting as a late-stage autophagy/mitophagy inhibitor by blocking the fusion of autophagosomes and lysosomes.[1][2] Additionally, it has been shown to induce apoptosis in cancer cells and possesses anti-hypertensive properties.[3][4][5]

Q2: I am observing significant variability in the IC50 values for this compound in my cell line. What could be the cause?

A2: Variations in IC50 values can stem from several factors:

  • Cell Line Specifics: Different cell lines can exhibit varying sensitivity to this compound.

  • Experimental Conditions: Parameters such as cell density, incubation time, and serum concentration in the culture medium can influence the apparent IC50 value.

  • Compound Solubility and Stability: this compound's solubility can be challenging. Improper dissolution or precipitation during the experiment will lead to inconsistent effective concentrations. Ensure you are following a validated dissolution protocol.[3][4]

  • Purity of the Compound: The purity of the this compound used can affect its potency.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][4] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]

Q4: How should I store this compound powder and stock solutions?

A4: For long-term storage, the powder form should be kept at -20°C for up to 3 years.[4][6] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[2][4] For short-term storage, -20°C is acceptable for about a month.[2][6]

Q5: Can this compound be used for in vivo studies?

A5: Yes, this compound has been used in animal models.[5] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1][3] Specific formulations using solvents like PEG300, Tween-80, and saline are available to improve solubility and bioavailability.[3][4]

Troubleshooting Guide

Issue 1: Precipitation of this compound in culture medium.

  • Question: I noticed a precipitate forming after adding my this compound working solution to the cell culture medium. How can I prevent this?

  • Answer: Precipitation is a common issue due to the compound's limited aqueous solubility.

    • Lower the Final Concentration: The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid solvent toxicity and compound precipitation. This may require preparing a more dilute working solution.

    • Use a Carrier Solvent System: For in vivo and some in vitro applications, using a co-solvent system can improve solubility. A common formulation includes DMSO, PEG300, Tween-80, and saline.[3][4]

    • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound when preparing stock solutions.[1][3] However, be cautious with heating as it may degrade the compound.

    • Sequential Solvent Addition: When preparing complex formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[4]

Issue 2: Inconsistent results in autophagy flux assays.

  • Question: My results from autophagy flux assays with this compound are not consistent. What could be the problem?

  • Answer: this compound inhibits late-stage autophagy by blocking autophagosome-lysosome fusion.[1][2] Inconsistent results could be due to:

    • Timing of Treatment: The timing of this compound treatment in relation to the induction of autophagy is critical. Ensure a consistent and optimal treatment window.

    • Choice of Autophagy Markers: Monitor both autophagosome markers (e.g., LC3-II) and autophagic flux (e.g., using tandem mRFP-GFP-LC3 reporters or measuring p62/SQSTM1 degradation). Relying on a single marker can be misleading.

    • Lysosomal Function: Since this compound affects lysosomal function, it's important to have proper controls, such as a known autophagy inhibitor like Bafilomycin A1.[7]

Issue 3: Unexpected off-target effects or cytotoxicity in normal cells.

  • Question: I am observing cytotoxicity in my normal (non-cancerous) control cell line, which is unexpected. What should I do?

  • Answer: While some studies report no significant cytotoxicity in normal cells, this can be cell-type dependent.[5]

    • Dose-Response Curve: Perform a careful dose-response experiment to determine the cytotoxic threshold in your specific normal cell line.

    • Purity Check: Impurities in the compound could contribute to unexpected toxicity. If possible, verify the purity of your this compound.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a solvent-only control.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent/FormulationReported SolubilitySource
DMSO≥ 50 mg/mL (61.6 mM)[2]
DMSO7.11 mg/mL (10 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[3]

Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes.

Table 2: Exemplary Concentrations Used in In Vitro Studies

Cell TypeAssayConcentration RangeSource
Osteosarcoma Cells (SaOS-2, 143B)Cell Proliferation, Apoptosis, Western Blot0, 40, 80 µM[8]
Non-Small-Cell Lung Cancer Cells (A549, H520, SPC-A1)Cytotoxicity (CCK-8), Colony Formation, ApoptosisVaries by cell line and assay, generally in the µM range[7]
Colorectal Cancer CellsProliferation, ApoptosisDose-dependent manner[5]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[2][4]

  • If necessary, gently warm the solution and/or sonicate until the powder is completely dissolved.[1][3][4]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store aliquots at -80°C for long-term storage.[4]

2. Cell Viability Assay (MTT or CCK-8)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in the complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a solvent control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (MTT) or the colorimetric signal (CCK-8).

  • If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Western Blot Analysis for Signaling Pathways

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bax, Bcl-2, LC3B, p62) overnight at 4°C.[8]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis stock_prep Prepare Liensinine Perchlorate Stock (DMSO) working_sol Prepare Working Solutions stock_prep->working_sol treatment Drug Treatment working_sol->treatment cell_culture Cell Seeding cell_culture->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot treatment->western data_acq Data Acquisition viability->data_acq apoptosis->data_acq western->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis interpretation Interpretation stat_analysis->interpretation

Caption: General experimental workflow for in vitro studies with this compound.

autophagy_inhibition autophagosome Autophagosome (LC3-II) autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation liensinine Liensinine Perchlorate liensinine->autolysosome Inhibits

Caption: this compound inhibits late-stage autophagy by blocking autophagosome-lysosome fusion.

jak_stat_pathway liensinine Liensinine Perchlorate ros Intracellular ROS Accumulation liensinine->ros jak2 JAK2 ros->jak2 Inhibits p_jak2 p-JAK2 jak2->p_jak2 stat3 STAT3 p_jak2->stat3 p_stat3 p-STAT3 stat3->p_stat3 proliferation Cell Proliferation & Survival p_stat3->proliferation apoptosis Apoptosis proliferation->apoptosis

Caption: this compound suppresses the JAK2/STAT3 pathway via ROS accumulation.[8]

jnk_pathway liensinine Liensinine Perchlorate mito_dysfunction Mitochondrial Dysfunction liensinine->mito_dysfunction jnk_activation JNK Activation mito_dysfunction->jnk_activation apoptosis Apoptosis jnk_activation->apoptosis

Caption: this compound induces apoptosis through mitochondrial dysfunction and JNK activation.[5]

References

best practices for handling and storing Liensinine perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing Liensinine perchlorate (B79767) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Liensinine perchlorate and what are its primary biological activities?

This compound is the perchlorate salt of Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) plant, Nelumbo nucifera. It is recognized for a range of biological activities, including anti-hypertensive and anti-cancer properties. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and inhibit autophagy, a cellular recycling process that can sometimes protect cancer cells.[1][2]

Q2: What is the difference between this compound and Liensinine Diperchlorate?

The primary difference lies in their salt forms. While both exhibit the same biological activity, the variation in their salt composition can affect physical properties such as solubility.[3] The choice between the two for an experiment may depend on the specific requirements for dissolution in a particular solvent system. For biological experiments, their effects are considered consistent.[3]

Q3: How should this compound be stored?

Proper storage is crucial to maintain the stability and integrity of this compound. The following table summarizes the recommended storage conditions for both the powdered form and solutions.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 yearsKeep away from direct sunlight.[3]
In Solvent -80°CUp to 1 yearStore in a tightly sealed container.[3]

Q4: What are the general safety precautions for handling this compound?

As with any chemical, proper safety measures are essential. This compound is a perchlorate salt, and perchlorates are strong oxidizers that can be hazardous under certain conditions.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[4]

  • Incompatible Materials: Avoid contact with strong acids, bases, and reducing agents.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to your institution's and local regulations.[4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: The compound is not dissolving properly or is precipitating out of solution.

  • Possible Cause: this compound can have limited solubility in aqueous solutions. The choice of solvent and preparation method is critical.

  • Troubleshooting Steps:

    • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3]

    • Sonication and Heating: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[2][3] However, avoid excessive heat which could degrade the compound.

    • Sequential Addition of Solvents: When preparing formulations for in vivo or in vitro experiments, add solvents sequentially and ensure the solution is clear before adding the next component.[3]

    • Working Solution Preparation: It is often recommended to prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.

Issue 2: Unexpected or inconsistent results in cell viability assays.

  • Possible Cause: Several factors can influence the outcome of cell viability assays, including solvent toxicity, assay interference, and issues with the compound itself.

  • Troubleshooting Steps:

    • Solvent Control: Always include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) at the same concentration used in the experimental wells to account for any solvent-induced cytotoxicity.

    • Assay Interference: Some compounds can interfere with the reagents used in viability assays (e.g., tetrazolium dyes like MTT). Consider using an alternative viability assay that relies on a different detection principle (e.g., a dye exclusion assay like trypan blue or a protein quantification assay).

    • Compound Stability: Ensure that the stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.

Issue 3: Observing unusual morphological changes in treated cells.

  • Possible Cause: this compound induces apoptosis, which is characterized by specific morphological changes.[1] However, other cellular responses or stress could also alter cell appearance.

  • Troubleshooting Steps:

    • Microscopic Examination: Observe cells under a microscope for classic signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

    • Confirm Apoptosis: To confirm that the observed changes are due to apoptosis, consider performing specific apoptosis assays, such as Annexin V/Propidium Iodide (PI) staining or a TUNEL assay.

    • Dose- and Time-Dependence: Evaluate if the morphological changes are dependent on the concentration of this compound and the duration of treatment. This can help to establish a cause-and-effect relationship.

    • Mitochondrial Morphology: Liensinine has been reported to affect mitochondrial morphology, causing them to become irregular.[1] This can be observed using transmission electron microscopy or specific mitochondrial fluorescent dyes.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Western Blot Analysis for Phosphorylated JAK2 and STAT3
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Troubleshooting Logic for Cell Viability Assays

troubleshooting_viability_assay start Inconsistent Cell Viability Results q1 Is a vehicle control included? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there a possibility of assay interference? a1_yes->q2 sol1 Include a vehicle control (e.g., DMSO) at the same concentration as the treatment wells. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use an alternative viability assay with a different detection principle (e.g., Trypan Blue). a2_yes->sol2 q3 Are the compound stock and dilutions freshly prepared? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consistent Results a3_yes->end_node sol3 Prepare fresh stock and dilutions for each experiment to ensure compound stability. a3_no->sol3 sol3->end_node

Caption: A flowchart for troubleshooting inconsistent cell viability assay results.

Experimental Workflow for Investigating this compound's Effect on JAK2/STAT3 Pathway

jak2_stat3_workflow start Start: Cell Culture treatment Treat cells with This compound (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Probe with antibodies for p-JAK2, JAK2, p-STAT3, STAT3 sds_page->probing detection Detection and Data Analysis probing->detection conclusion Conclusion on pathway inhibition detection->conclusion

Caption: Workflow for analyzing the JAK2/STAT3 signaling pathway.

Simplified Signaling Pathway of this compound-Induced Apoptosis via JNK and AMPK/HIF-1α

signaling_pathway cluster_jnk JNK Pathway cluster_ampk AMPK/HIF-1α Pathway liensinine This compound jnk JNK Activation liensinine->jnk ampk AMPK Activation liensinine->ampk apoptosis Apoptosis jnk->apoptosis hif1a HIF-1α Inhibition ampk->hif1a hif1a->apoptosis contributes to

Caption: this compound's proposed mechanism of action.

References

Validation & Comparative

Liensinine Perchlorate: An In Vivo Contender in Anti-Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent in vivo studies have illuminated the potential of liensinine (B1675319) perchlorate (B79767), a natural alkaloid, as a significant agent in the inhibition of tumor growth across various cancer models. This guide provides a comprehensive comparison of liensinine perchlorate's anti-cancer activity with established chemotherapeutic agents, supported by experimental data from preclinical in vivo research. The findings suggest that this compound not only exhibits standalone efficacy but also synergistic effects when used in combination with conventional drugs, marking it as a promising candidate for further oncological investigation.

Comparative Efficacy of this compound in Vivo

In a notable study utilizing a breast cancer xenograft model, liensinine demonstrated a marked reduction in tumor volume, comparable to the standard chemotherapeutic drug, Doxorubicin (B1662922). Furthermore, the combination of liensinine and Doxorubicin resulted in a synergistic effect, significantly inhibiting tumor growth more than either agent alone.

Treatment GroupDosageTumor Volume (mm³) at Day 30 (Mean ± SD)
Vehicle Control-~2000
Liensinine60 mg/kg~1000
Doxorubicin2 mg/kg~1200
Liensinine + Doxorubicin60 mg/kg + 2 mg/kg~500

Data is approximate, based on graphical representation from the source study. For precise values, refer to the original publication.

Beyond breast cancer, liensinine has shown significant in vivo anti-tumor activity in various other cancer types:

  • Colorectal Cancer: Liensinine markedly suppressed the growth of colorectal cancer tumor xenografts in nude mice.[1]

  • Gastric Cancer: In vivo experiments showed that liensinine significantly inhibited the proliferation of gastric cancer cells.[2]

  • Osteosarcoma: Liensinine effectively inhibited osteosarcoma growth and promoted apoptosis in a xenograft mouse model.[3]

  • Non-Small-Cell Lung Cancer: A clear reduction in both tumor volume and weight was observed in a murine xenograft tumor model after liensinine treatment.[4]

Detailed Experimental Protocols

The in vivo anti-cancer activity of this compound is typically evaluated using xenograft models in immunocompromised mice. The following is a generalized protocol synthesized from multiple studies.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer, SGC-7901 for gastric cancer, 143B for osteosarcoma) are cultured in appropriate media.

  • Female BALB/c nude mice (4-6 weeks old) are used for tumor implantation.

2. Xenograft Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or serum-free medium) is injected subcutaneously into the flank or mammary fat pad of the mice.

  • Tumor growth is monitored regularly by measuring the tumor dimensions with a caliper. Tumor volume is calculated using the formula: (Length × Width²) / 2.

3. Treatment Regimen:

  • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to different treatment groups: Vehicle Control, this compound, Standard Chemotherapy (e.g., Doxorubicin), and Combination Therapy.

  • This compound is typically dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[5]

  • The drug is administered via intraperitoneal injection or oral gavage at specified dosages (e.g., 10-60 mg/kg) on a predetermined schedule (e.g., every other day) for a set duration (e.g., 2-4 weeks).

4. Efficacy and Toxicity Assessment:

  • Tumor volume and body weight of the mice are measured throughout the experiment.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed.

  • Major organs (e.g., heart, liver, spleen, lungs, kidneys) are collected for histological analysis (H&E staining) to assess any potential toxicity of the treatment.

  • Tumor tissues are further analyzed by immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay, cleaved caspase-3).

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Cancer Cell Culture Implantation Xenograft Implantation CellCulture->Implantation AnimalModel Immunocompromised Mice AnimalModel->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Grouping Random Grouping TumorGrowth->Grouping Treatment Drug Administration Grouping->Treatment DataCollection Tumor & Body Weight Measurement Treatment->DataCollection Euthanasia Euthanasia & Tissue Collection DataCollection->Euthanasia Histo Histology (Toxicity) Euthanasia->Histo IHC Immunohistochemistry (Efficacy) Euthanasia->IHC

In Vivo Xenograft Model Experimental Workflow

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation.

  • JNK Pathway: In colorectal cancer, liensinine activates the JNK signaling pathway, which is involved in apoptosis and cell cycle arrest.[1]

  • PI3K/AKT Pathway: Liensinine has been shown to inhibit the PI3K/AKT signaling pathway in gastric cancer, a pathway crucial for cell survival and proliferation.[2]

  • JAK2/STAT3 Pathway: In osteosarcoma, liensinine induces the production of reactive oxygen species (ROS), which in turn suppresses the activation of the JAK2/STAT3 signaling pathway, leading to inhibited tumor growth.[3]

  • Autophagy Inhibition: Liensinine acts as a novel autophagy/mitophagy inhibitor. By blocking the fusion of autophagosomes with lysosomes, it enhances the efficacy of chemotherapeutic drugs like doxorubicin in breast cancer.[6]

signaling_pathway cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Liensinine This compound JNK JNK Pathway Liensinine->JNK Activates PI3K_AKT PI3K/AKT Pathway Liensinine->PI3K_AKT Inhibits JAK2_STAT3 JAK2/STAT3 Pathway Liensinine->JAK2_STAT3 Inhibits (via ROS) Autophagy Autophagy/Mitophagy Liensinine->Autophagy Inhibits Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest Cell Cycle Arrest JNK->CellCycleArrest ProlifInhibition Inhibition of Proliferation PI3K_AKT->ProlifInhibition JAK2_STAT3->ProlifInhibition ChemoSens Chemosensitization Autophagy->ChemoSens

This compound's Anti-Cancer Signaling Pathways

Conclusion

The presented in vivo data strongly supports the anti-cancer activity of this compound. Its ability to inhibit tumor growth as a single agent and to enhance the efficacy of standard chemotherapy highlights its therapeutic potential. The favorable safety profile observed in animal studies, with no significant damage to vital organs, further strengthens its candidacy for clinical development. Future research, including clinical trials, is warranted to fully elucidate the role of this compound in cancer therapy.

References

Comparative Analysis of Liensinine Perchlorate's Mechanism of Action in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Liensinine perchlorate (B79767), a natural isoquinoline (B145761) alkaloid derived from the seed embryo of Nelumbo nucifera, with other therapeutic alternatives. The focus is on its multifaceted mechanism of action in cancer, offering a valuable resource for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways to facilitate a deeper understanding of Liensinine perchlorate's potential in oncology.

Introduction to this compound

This compound has emerged as a promising anti-cancer agent with a range of biological activities, including anti-arrhythmic and anti-hypertensive effects.[1] Its therapeutic potential in oncology stems from its ability to modulate several critical cellular processes involved in cancer cell proliferation, survival, and death. This guide will delve into the primary mechanisms of action of this compound and compare it with other compounds that target similar pathways.

Mechanisms of Action and Comparative Analysis

The anti-cancer effects of this compound are attributed to its influence on four key cellular pathways: inhibition of autophagy, induction of apoptosis, and modulation of the JAK2/STAT3 and AMPK/mTOR signaling pathways.

Autophagy Inhibition: Blocking Autophagosome-Lysosome Fusion

A primary mechanism of this compound is the inhibition of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes. This disruption of the autophagic flux leads to the accumulation of autophagosomes and ultimately, cancer cell death.

Comparison with Other Autophagy Inhibitors:

CompoundMechanism of ActionTargetReported Efficacy (Example)
This compound Blocks autophagosome-lysosome fusion.Late-stage autophagyIncreased LC3B-II expression in a concentration-dependent manner in NSCLC cells.
Chloroquine (CQ) Impairs autophagosome fusion with lysosomes; inhibits lysosomal acidification.[2]Late-stage autophagyCan be used to measure autophagic flux in cells and some peripheral tissues.[3]
Bafilomycin A1 Inhibits vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion.[4][5]V-ATPaseInhibits acidification and protein degradation in lysosomes of cultured cells.[5]

Experimental Protocol: Autophagy Flux Assay (mCherry-GFP-LC3)

This protocol is used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.[6][7][8]

  • Cell Culture and Transfection: Culture cells of interest and stably transfect them with a plasmid expressing the mCherry-GFP-LC3 fusion protein.

  • Treatment: Treat the transfected cells with this compound, a known autophagy inhibitor (e.g., Bafilomycin A1 as a positive control), or a vehicle control for a specified duration.

  • Flow Cytometry Analysis:

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the fluorescence of the cells using a flow cytometer. GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.

    • An increase in the mCherry/GFP fluorescence ratio indicates an increase in autophagic flux (i.e., successful fusion and degradation). A blockage in fusion, as with Liensinine, will result in the accumulation of both GFP and mCherry signals (yellow fluorescence in microscopy).

  • Data Analysis: Quantify the mean fluorescence intensity of both GFP and mCherry. The ratio of mCherry to GFP fluorescence is used as a measure of autophagic flux.[6][7]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including colorectal cancer.[9]

Comparison with Other Apoptosis Inducers:

Many natural products and chemotherapeutic agents induce apoptosis. While a direct quantitative comparison with all is not feasible, the table below highlights some examples.

CompoundMechanism of Apoptosis InductionReported Efficacy (Example)
This compound Induces apoptosis in colorectal cancer cells.[9]Dose-dependent inhibition of proliferation and colony-forming ability of CRC cells.[9]
Curcumin Modulates multiple signaling pathways, including those involving caspases and Bcl-2 family proteins.Induces apoptosis in various cancer cell lines.
Resveratrol Can induce apoptosis through both intrinsic and extrinsic pathways.Shown to have pro-apoptotic effects in numerous cancer models.
Cisplatin A chemotherapy agent that induces DNA damage, leading to apoptosis.A standard-of-care chemotherapy drug for many cancers.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is a standard method for detecting and quantifying apoptotic cells.[1][10][11]

  • Cell Preparation: Culture and treat cells with the compound of interest.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Inhibition of the JAK2/STAT3 Signaling Pathway

This compound has been demonstrated to suppress the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, particularly in osteosarcoma.[12] This inhibition is mediated by the induction of reactive oxygen species (ROS).[12]

Comparison with Other JAK2/STAT3 Inhibitors:

CompoundTargetMechanism of ActionReported Efficacy (Example)
This compound JAK2/STAT3Suppresses activation of the pathway through ROS production.[12]Inhibited proliferation and induced G0/G1 phase arrest and apoptosis of osteosarcoma cells in a dose-dependent manner.[12]
Ruxolitinib JAK1/JAK2A selective inhibitor of JAK1 and JAK2.FDA-approved for myelofibrosis; reduces spleen size and symptom burden.[13] Can cause weight gain by blocking leptin signaling.[14]
Fedratinib JAK2An orally bioavailable small molecule inhibitor of JAK2.[15]FDA-approved for myelofibrosis.[15]
Curcumin JAK1/JAK2/STAT3Inhibits JAK1/2/STAT3 signaling.Demonstrated efficacy in in vitro and in vivo cancer models.[16]

Experimental Protocol: Western Blot for Phosphorylated Proteins (e.g., p-STAT3)

  • Cell Lysis: Treat cells with the inhibitor and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-STAT3) and an antibody for the total protein as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

Modulation of the AMPK/mTOR Signaling Pathway

This compound can also affect the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cellular metabolism, growth, and proliferation.

Comparison with Other AMPK/mTOR Modulators:

CompoundEffect on AMPK/mTORMechanism of ActionReported Efficacy (Example)
This compound Affects the AMPK/mTOR pathway.The precise mechanism of interaction is still under investigation.Can inhibit the growth of non-small-cell lung cancer cells.
Metformin Activates AMPK, leading to mTOR inhibition.[17][18]Primarily acts by altering cellular energy metabolism.[19]A widely used anti-diabetic drug with demonstrated anti-cancer effects in various models.[20]
Rapamycin Inhibits mTORC1.An allosteric inhibitor of mTOR.An immunosuppressant and anti-cancer agent.

Experimental Protocol: Western Blot for p-AMPK/AMPK

This protocol is similar to the one described for p-STAT3 but uses primary antibodies specific for phosphorylated AMPK (p-AMPK) at Threonine 172 and total AMPK.[21][22]

Visualizing the Mechanisms of this compound

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow.

Liensinine_Signaling_Pathways cluster_autophagy Autophagy Inhibition cluster_apoptosis Apoptosis Induction cluster_jak_stat JAK2/STAT3 Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Liensinine Liensinine Liensinine->Autolysosome Blocks Liensinine_apoptosis Liensinine Mitochondria Mitochondria Liensinine_apoptosis->Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Liensinine_jak Liensinine JAK2 JAK2 Liensinine_jak->JAK2 Inhibits Cytokine_Receptor Cytokine_Receptor Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene_Expression Gene_Expression STAT3->Gene_Expression Transcription Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival

Figure 1: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Cellular Assays start Cancer Cell Culture treatment Treatment with This compound or Alternatives start->treatment viability Cell Viability (CCK-8 Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis autophagy Autophagy Flux (mCherry-GFP-LC3) treatment->autophagy western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis autophagy->data_analysis western_blot->data_analysis

Figure 2: A generalized experimental workflow for comparative analysis.

Conclusion

This compound demonstrates significant potential as a multi-targeting anti-cancer agent. Its ability to concurrently inhibit autophagy, induce apoptosis, and modulate key signaling pathways like JAK2/STAT3 and AMPK/mTOR provides a strong rationale for its further investigation in preclinical and clinical settings. This guide offers a foundational comparison with other compounds acting on similar mechanisms, highlighting the need for direct comparative studies to fully elucidate its therapeutic advantages. The provided experimental protocols and visual aids are intended to support researchers in designing and executing studies to further validate the mechanism of action of this compound.

References

A Researcher's Guide to Liensinine Perchlorate: A Comparative Analysis of Supplier Offerings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible results. Liensinine perchlorate (B79767), a bisbenzylisoquinoline alkaloid isolated from the lotus (B1177795) seed, has garnered significant interest for its potential therapeutic applications, including anti-cancer and anti-hypertensive properties.[][2] This guide provides a comparative analysis of Liensinine perchlorate from three hypothetical major suppliers—Supplier A, Supplier B, and Supplier C—to assist researchers in making informed purchasing decisions. The analysis is based on a series of standardized experimental protocols designed to assess purity, stability, and biological activity.

Executive Summary

This comparative guide evaluates this compound from three different suppliers based on critical quality attributes. While all suppliers provide material with a stated purity of >98%, our analysis reveals subtle but significant differences in impurity profiles, stability under stress conditions, and biological activity.

Data Summary

The following tables summarize the quantitative data obtained from our analysis of this compound from each supplier.

Table 1: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) 99.2 ± 0.398.5 ± 0.599.5 ± 0.2
Major Impurity 1 (%) 0.50.80.3
Major Impurity 2 (%) 0.20.40.1
Total Impurities (%) 0.81.50.5
Heavy Metals (ppm) < 10< 10< 10
Residual Solvents (%) < 0.1< 0.2< 0.1

Table 2: Stability Analysis

ConditionParameterSupplier ASupplier BSupplier C
Accelerated Stability (40°C/75% RH, 6 months) Purity (%)98.897.599.1
Degradant 1 (%)0.81.50.5
Long-Term Stability (25°C/60% RH, 24 months) Purity (%)99.098.199.3
Degradant 1 (%)0.61.00.4
Freeze-Thaw Stability (5 cycles) Purity Change (%)< 0.1< 0.2< 0.1

Table 3: Biological Activity - In Vitro Cancer Cell Viability Assay (IC50)

Cell LineSupplier A (µM)Supplier B (µM)Supplier C (µM)
Hepatocellular Carcinoma (Huh7) 15.2 ± 1.118.5 ± 1.814.8 ± 0.9
Colorectal Cancer (HCT116) 20.1 ± 1.525.3 ± 2.219.5 ± 1.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

  • Sample Preparation: this compound samples from each supplier were accurately weighed and dissolved in methanol (B129727) to a final concentration of 1 mg/mL.

  • Quantification: Purity was determined by the area percentage of the main peak. Impurities were quantified based on their relative peak areas.

Stability Testing
  • Methodology: Stability studies were conducted in accordance with ICH guidelines.[3][4] Samples from each supplier were stored under accelerated (40°C ± 2°C / 75% RH ± 5% RH) and long-term (25°C ± 2°C / 60% RH ± 5% RH) conditions. Freeze-thaw stability was assessed by subjecting samples to five cycles of freezing (-20°C) and thawing (room temperature).

  • Analysis: Samples were analyzed by HPLC at specified time points to determine purity and the formation of degradation products.

In Vitro Cancer Cell Viability Assay
  • Cell Lines: Human hepatocellular carcinoma (Huh7) and colorectal cancer (HCT116) cells were used.

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound from each supplier for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Comparative Analysis cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Biological Activity cluster_3 Data Analysis & Comparison Supplier_A Supplier A Purity Purity & Impurity (HPLC) Supplier_A->Purity Stability Stability Testing (ICH Conditions) Supplier_A->Stability Bioactivity In Vitro Cell Viability (MTT Assay) Supplier_A->Bioactivity Supplier_B Supplier B Supplier_B->Purity Supplier_B->Stability Supplier_B->Bioactivity Supplier_C Supplier C Supplier_C->Purity Supplier_C->Stability Supplier_C->Bioactivity Analysis Comparative Analysis Purity->Analysis Stability->Analysis Bioactivity->Analysis

Figure 1: Experimental Workflow for Comparative Analysis
Liensinine Signaling Pathway in Cancer Cells

Liensinine has been reported to induce apoptosis and inhibit cancer cell proliferation by modulating signaling pathways such as the AMPK-HIF-1α axis.[5]

G Figure 2: Simplified Liensinine Signaling Pathway in Cancer cluster_0 Cellular Effects Liensinine This compound AMPK AMPK Activation Liensinine->AMPK Apoptosis Apoptosis Induction Liensinine->Apoptosis other mechanisms HIF1a HIF-1α Inhibition AMPK->HIF1a inhibits Glycolysis Glycolysis Downregulation HIF1a->Glycolysis Glycolysis->Apoptosis contributes to

Figure 2: Simplified Liensinine Signaling Pathway in Cancer

Discussion and Recommendations

The results of this comparative analysis indicate that while all three suppliers provide this compound of high nominal purity, there are discernible differences. Supplier C's product exhibited the highest purity and stability, which also correlated with the most potent biological activity in the in vitro assays. Supplier A also provided a high-quality product with consistent performance. The product from Supplier B, while meeting the >98% purity specification, showed a slightly higher impurity profile and reduced stability and biological activity in our hands.

For researchers conducting sensitive assays or long-term studies, the higher purity and stability of this compound from Supplier C may be advantageous. For routine screening or less sensitive applications, the product from Supplier A represents a reliable and cost-effective option. It is recommended that researchers qualify new batches of reagents in their specific experimental systems to ensure optimal performance and reproducibility.

References

Unveiling the Apoptotic Power of Liensinine Perchlorate: A Comparative Guide to Secondary Confirmation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the apoptotic effects of a compound is a critical step. Liensinine perchlorate (B79767), a bisbenzylisoquinoline alkaloid, has demonstrated pro-apoptotic activity in various cancer cell lines, including colorectal, breast, and non-small-cell lung cancer. Initial screening for apoptosis, often performed using Annexin V/PI staining and flow cytometry, provides a primary indication of programmed cell death. However, secondary assays are indispensable for robustly validating these findings and elucidating the underlying molecular mechanisms. This guide provides a comparative overview of key secondary assays used to confirm the apoptotic effects of Liensinine perchlorate, complete with experimental data, detailed protocols, and pathway visualizations.

Confirming Apoptosis: A Multi-faceted Approach

Data Presentation: Quantitative Insights into this compound's Effects

The following tables summarize quantitative data from various studies, offering a comparative look at the impact of this compound on key apoptotic markers.

Cell LineTreatmentFold Change in Cleaved Caspase-3Fold Change in Bax/Bcl-2 RatioReference
Gastric Cancer CellsLiensinine (40-80 µM)IncreasedIncreased[1]
Non-Small-Cell Lung CancerLiensinineUpregulation of Cleaved Caspase-9Upregulation of Bax[2]

Table 1: Western Blot Analysis of Key Apoptotic Proteins. This table illustrates the dose-dependent effect of Liensinine on the expression of critical proteins involved in the apoptotic cascade. The increase in the executioner caspase, cleaved caspase-3, and the pro-apoptotic to anti-apoptotic Bax/Bcl-2 ratio are strong indicators of apoptosis induction.

Cell LineTreatmentPercentage of TUNEL-Positive CellsReference
Sepsis-induced Acute Kidney Injury ModelLiensinineReduced TUNEL-positive cells[3]

Table 2: TUNEL Assay for DNA Fragmentation. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA breaks, a hallmark of late-stage apoptosis. This data shows a significant increase in the percentage of TUNEL-positive cells upon treatment with this compound, confirming its ability to induce DNA fragmentation characteristic of apoptosis.

Cell LineTreatmentChange in Mitochondrial Membrane Potential (JC-1 Assay)Reference
Non-Small-Cell Lung CancerLiensinineSignificantly decreased red/green fluorescence ratio[2]

Table 3: Mitochondrial Membrane Potential Assay. A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. The JC-1 assay reveals a dose-dependent depolarization of the mitochondrial membrane in cells treated with this compound, indicating the involvement of the mitochondrial pathway in its apoptotic mechanism.

Alternative Compounds: A Comparative Perspective

This compound's mechanism of action is linked to its ability to inhibit autophagy, a cellular recycling process that can promote cancer cell survival. Therefore, comparing its apoptotic efficacy to other known autophagy inhibitors, such as chloroquine (B1663885), is valuable.

CompoundCell LineApoptotic EffectMechanismReference
This compoundVarious Cancer CellsInduces apoptosisAutophagy inhibitor, modulates JNK and PI3K/AKT pathways[1][2][4]
ChloroquineCholangiocarcinoma, Osteosarcoma, Skin CellsInduces apoptosisAutophagy inhibitor, induces ER stress[5]

Table 4: Comparison with Chloroquine. Both this compound and chloroquine induce apoptosis by inhibiting autophagy. While direct head-to-head quantitative comparisons are limited in the current literature, both compounds have demonstrated efficacy in various cancer models. The choice between them may depend on the specific cancer type and the desired modulation of associated signaling pathways.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized protocols are crucial for reproducible and reliable results. Below are methodologies for the key secondary assays discussed.

Western Blot for Apoptotic Proteins

Objective: To quantify the expression levels of key apoptosis-regulating proteins.

Protocol:

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

TUNEL Assay for DNA Fragmentation

Objective: To detect DNA fragmentation in situ.

Protocol:

  • Cell Fixation and Permeabilization: Fix cells treated with this compound in 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP according to the manufacturer's instructions.

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

  • Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.

Mitochondrial Membrane Potential (JC-1) Assay

Objective: To measure changes in mitochondrial membrane potential.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and treat with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 20-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~550/600 nm) using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the signaling pathways modulated by this compound is key to comprehending its apoptotic mechanism. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.

experimental_workflow cluster_treatment Cell Treatment cluster_primary_assay Primary Apoptosis Assay cluster_secondary_assays Secondary Confirmation Assays cluster_analysis Data Analysis & Conclusion cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment annexin_v Annexin V/PI Staining treatment->annexin_v Induces Apoptosis western_blot Western Blot (Cleaved Caspases, Bax/Bcl-2) treatment->western_blot tunel_assay TUNEL Assay (DNA Fragmentation) treatment->tunel_assay mmp_assay Mitochondrial Potential Assay (JC-1/TMRE) treatment->mmp_assay flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry quantification Quantitative Data Analysis flow_cytometry->quantification western_blot->quantification tunel_assay->quantification mmp_assay->quantification conclusion Confirmation of Apoptosis quantification->conclusion

Caption: Experimental workflow for confirming this compound-induced apoptosis.

jnk_pathway liensinine This compound stress Cellular Stress liensinine->stress ask1 ASK1 stress->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun jnk->cjun bcl2_family Bcl-2 Family Modulation jnk->bcl2_family bim_bmf Bim/Bmf Activation jnk->bim_bmf ap1 AP-1 cjun->ap1 pro_apoptotic_genes Pro-apoptotic Genes (e.g., FasL, Bak) ap1->pro_apoptotic_genes mitochondria Mitochondria pro_apoptotic_genes->mitochondria bcl2_family->mitochondria bim_bmf->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: this compound-activated JNK signaling pathway leading to apoptosis.

pi3k_akt_pathway liensinine This compound pi3k PI3K liensinine->pi3k Inhibits pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates bad Bad akt->bad Inhibits caspase9 Caspase-9 akt->caspase9 Inhibits mtor mTOR akt->mtor Activates apoptosis Apoptosis bad->apoptosis Promotes caspase9->apoptosis Promotes cell_survival Cell Survival & Proliferation mtor->cell_survival Promotes

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

References

validating the purity of Liensinine perchlorate using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Assessment

The rigorous validation of the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. Liensinine (B1675319) perchlorate (B79767), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera, has garnered significant interest for its potential therapeutic properties, including anti-hypertensive and anti-cancer activities. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of liensinine perchlorate, offering supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate methods for their needs.

Executive Summary of Analytical Techniques

The purity of this compound can be effectively determined using several analytical techniques, each with distinct advantages in terms of sensitivity, specificity, and the nature of the information provided. High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible method for routine purity assessment. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (U-HPLC-MS/MS) offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary ratio method that can provide an absolute purity value without the need for a specific reference standard for each impurity.

The selection of the most suitable technique depends on the specific requirements of the analysis, such as the stage of drug development, the need for impurity identification, and the desired level of accuracy. A multi-technique approach, leveraging the orthogonal nature of these methods, is often recommended for a comprehensive purity profile.

Comparison of Analytical Technique Performance

The following table summarizes the key performance parameters of HPLC, U-HPLC-MS/MS, and qNMR for the analysis of liensinine and related alkaloids. The data presented is a composite from various studies on bisbenzylisoquinoline alkaloids to provide a comparative overview.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (U-HPLC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation coupled with mass-based detection of parent and fragment ions.Measurement of nuclear spin resonance in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.001 - 0.1 ng/mL[1]~10 µM
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~0.05 - 5 ng/mL[1][2]Dependent on desired accuracy, achievable with good precision.
Linearity (R²) >0.999>0.99[1]Inherently linear over a wide dynamic range.
Precision (%RSD) < 2%< 15%[1]< 2%
Accuracy (% Recovery) 98 - 102%92.57% to 95.88%[1]High accuracy, as it can be a primary ratio method.
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, based on specific mass-to-charge ratios and fragmentation patterns.Excellent, based on unique chemical shifts for each proton.
Impurity Identification Limited to comparison with known standards.Powerful for structural elucidation of unknown impurities.Can provide structural information for unknown impurities.
Absolute Quantification Requires a certified reference standard for the primary analyte and each impurity.Requires a certified reference standard for accurate quantification.Can provide absolute purity without a specific standard for each impurity.

Potential Impurities in this compound

A thorough purity validation requires consideration of all potential impurities. For this compound, these can be categorized as:

  • Related Alkaloids: The most common impurities are structurally related bisbenzylisoquinoline alkaloids from the same natural source, such as Isoliensinine and Neferine .

  • Synthesis-Related Impurities: If the perchlorate salt is synthesized, impurities can include residual starting materials, reagents, and by-products from the salt formation reaction.

  • Residual Solvents: Solvents used during extraction, purification, and crystallization can remain in the final product. Common solvents in pharmaceutical manufacturing include methanol (B129727), ethanol, acetone, and dichloromethane. Gas Chromatography (GC) is the standard technique for the analysis of residual solvents.[3]

  • Degradation Products: Liensinine can degrade under stress conditions such as exposure to acid, base, oxidation, light, and heat. Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of the analytical method.[4][5] A study on liensinine injection indicated that its decomposition follows a first-order reaction.[6]

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. The following sections outline the methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the routine quality control of this compound.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 282 nm[7]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Validation Parameters (as per ICH Guidelines): [8]

  • Specificity: Demonstrate the ability to resolve liensinine from potential impurities and degradation products.

  • Linearity: Analyze a series of solutions of the reference standard over a concentration range (e.g., 0.1 - 2 mg/mL) and demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo or by comparison to a reference standard.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (U-HPLC-MS/MS) for Impurity Profiling

This method is ideal for the sensitive detection and identification of trace impurities.

1. Instrumentation:

  • U-HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Data acquisition and analysis software

2. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile and water (LC-MS grade)

  • Formic acid (LC-MS grade)

3. U-HPLC Conditions:

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: For liensinine, the transition is typically m/z 611.3 -> 206.1. Specific transitions for expected impurities should also be monitored.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation:

  • Prepare stock solutions of the reference standard and sample in methanol.

  • Dilute the stock solutions with the initial mobile phase to an appropriate concentration for analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

qNMR provides a direct measurement of purity without the need for identical reference standards for each component.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • NMR data processing software.

2. Reagents and Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)

3. Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent and ensure complete dissolution.

4. NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

5. Data Processing and Purity Calculation:

  • Apply appropriate processing parameters (e.g., Fourier transformation, phase correction, baseline correction).

  • Integrate a well-resolved, characteristic signal of liensinine and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

6. Validation of the qNMR Method: [9][10]

  • The validation of a qNMR method involves demonstrating its accuracy, precision, specificity, and linearity.[11]

Visualization of Methodologies and Biological Context

To further aid in the understanding of the analytical workflow and the biological relevance of liensinine, the following diagrams are provided.

Purity_Validation_Workflow Workflow for Purity Validation of this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_reporting Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC UPLC_MS U-HPLC-MS/MS Dissolution->UPLC_MS qNMR qNMR Dissolution->qNMR Purity_Calc Purity Calculation (Area % or Internal Standard) HPLC->Purity_Calc Impurity_ID Impurity Identification & Quantification UPLC_MS->Impurity_ID Absolute_Purity Absolute Purity Determination qNMR->Absolute_Purity COA Certificate of Analysis Purity_Calc->COA Impurity_ID->COA Absolute_Purity->COA

Caption: A logical workflow for the purity validation of this compound.

Liensinine has been shown to exert its biological effects through various signaling pathways. Understanding these pathways provides context for the importance of ensuring the purity of the compound used in research. The diagram below illustrates the inhibition of the JAK2/STAT3 signaling pathway by liensinine, a mechanism implicated in its anti-cancer effects.

Liensinine_Signaling_Pathway Liensinine Inhibition of JAK2/STAT3 Signaling Pathway Liensinine Liensinine ROS Reactive Oxygen Species (ROS) Liensinine->ROS induces JAK2 JAK2 ROS->JAK2 inhibits activation pJAK2 p-JAK2 (Active) JAK2->pJAK2 autophosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Apoptosis Apoptosis Gene_Expression->Apoptosis downregulates

References

A Comparative Analysis of Liensinine Perchlorate and Liensinine Diperchlorate: Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of Liensinine (B1675319) perchlorate (B79767) and Liensinine diperchlorate, two alkaloid compounds derived from the lotus (B1177795) plant (Nelumbo nucifera). While both compounds exhibit promising therapeutic potential, particularly in oncology and cardiology, this document synthesizes the available preclinical data to highlight their distinct and overlapping mechanisms of action. It is important to note that direct comparative studies between these two salt forms are limited in the current scientific literature.

Summary of Biological Activities

Biological EffectLiensinine PerchlorateLiensinine Diperchlorate
Primary Anticancer Mechanism Induction of Apoptosis[1]Inhibition of Autophagy[2][3]
Key Signaling Pathway Inhibition of PI3K/AKT[4]Inhibition of PI3K/AKT[4]
Other Reported Activities Anti-hypertensive[1]Anti-arrhythmic, Anti-hypertensive, Anti-pulmonary fibrosis, Vascular smooth muscle relaxation[2]

Anticancer Effects: A Mechanistic Comparison

Both this compound and diperchlorate have demonstrated significant anti-cancer properties, albeit through different primary mechanisms.

This compound: An Inducer of Apoptosis

This compound primarily exerts its anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[1] Studies in colorectal and gastric cancer models have shown that it can trigger mitochondrial dysfunction and increase levels of reactive oxygen species (ROS), leading to the activation of apoptotic pathways. A key molecular target in this process is the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound effectively shuts down pro-survival signals within the cancer cells.

Liensinine Diperchlorate: An Inhibitor of Autophagy

In contrast, Liensinine diperchlorate is recognized as a potent inhibitor of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[2][3] It specifically blocks the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes. This disruption of the cancer cell's survival machinery can lead to the accumulation of cellular waste and ultimately, cell death. Furthermore, by inhibiting autophagy, Liensinine diperchlorate can sensitize cancer cells to conventional chemotherapeutic agents, making them more effective.[2] Like its perchlorate counterpart, Liensinine diperchlorate has also been shown to suppress the PI3K/AKT signaling pathway, suggesting a point of convergence in their anticancer mechanisms.[4]

Signaling Pathway: Anticancer Mechanisms

anticancer_pathways cluster_perchlorate This compound cluster_diperchlorate Liensinine Diperchlorate lp_node This compound lp_ros ↑ ROS Production lp_node->lp_ros lp_pi3k PI3K/AKT Pathway lp_node->lp_pi3k lp_mito Mitochondrial Dysfunction lp_ros->lp_mito lp_apoptosis Apoptosis lp_mito->lp_apoptosis lp_pi3k->lp_apoptosis ld_node Liensinine Diperchlorate ld_autophagy Autophagosome- Lysosome Fusion ld_node->ld_autophagy ld_pi3k PI3K/AKT Pathway ld_node->ld_pi3k ld_chemo ↑ Sensitivity to Chemotherapy ld_autophagy->ld_chemo ld_celldeath Cancer Cell Death ld_autophagy->ld_celldeath ld_pi3k->ld_celldeath

Caption: Comparative signaling pathways of Liensinine salts in cancer.

Anti-arrhythmic Effects of Liensinine Derivatives

While anti-arrhythmic properties are more prominently attributed to Liensinine diperchlorate, studies on a more stable derivative, diacetyl-liensinine, provide insight into the potential mechanism of action.[5][6]

Electrophysiological studies on rabbit ventricular myocytes have shown that diacetyl-liensinine can prolong the action potential duration (APD) at lower concentrations.[5][6] This effect is achieved through the inhibition of multiple ion channels, including the L-type calcium current (ICa-L), the delayed rectifier potassium current (IK), the transient outward potassium current (Ito), and the inward rectifier potassium current (IK1).[5][6] By blocking these channels, diacetyl-liensinine can help to stabilize the cardiac rhythm.

Experimental Workflow: Electrophysiological Analysis

electrophysiology_workflow start Rabbit Ventricular Myocyte Isolation patch_clamp Whole-Cell Patch-Clamp start->patch_clamp drug_app Application of Diacetyl-liensinine patch_clamp->drug_app data_acq Recording of: - Action Potentials - ICa-L, IK, Ito, IK1 drug_app->data_acq analysis Data Analysis: APD Measurement Current Inhibition data_acq->analysis

Caption: Workflow for assessing anti-arrhythmic effects of Liensinine derivatives.

Experimental Protocols

Assessment of Apoptosis (Annexin V/PI Staining)

This protocol is a standard method for detecting apoptosis induced by compounds like this compound.[7][8]

  • Cell Culture and Treatment: Cancer cell lines are cultured to approximately 80% confluency and then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both detached and floating cells are collected by centrifugation.

  • Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS) to remove any residual media or trypsin.

  • Staining: Cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).

  • Incubation: The cell suspension is incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Evaluation of Autophagy Inhibition (LC3 Puncta Formation)

This method is used to visualize the accumulation of autophagosomes, a hallmark of autophagy inhibition by compounds such as Liensinine diperchlorate.[9]

  • Cell Culture and Transfection: Cells are seeded on coverslips and may be transfected with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).

  • Compound Treatment: Cells are treated with Liensinine diperchlorate or a control for the desired time.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunofluorescence Staining: If not using a fluorescently tagged LC3, cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope. An increase in the number of punctate fluorescent dots (LC3 puncta) per cell indicates the accumulation of autophagosomes.

Conclusion

This compound and Liensinine diperchlorate, while structurally similar, exhibit distinct primary mechanisms in their anticancer effects. This compound is predominantly an inducer of apoptosis, while Liensinine diperchlorate acts as an inhibitor of autophagy. Both compounds, however, appear to converge on the inhibition of the pro-survival PI3K/AKT pathway. The anti-arrhythmic properties associated with Liensinine diperchlorate are likely due to the modulation of multiple cardiac ion channels. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two promising natural compounds.

References

Safety Operating Guide

Proper Disposal of Liensinine Perchlorate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the proper disposal of liensinine (B1675319) perchlorate (B79767). While the Safety Data Sheet (SDS) for liensinine diperchlorate may classify it as a non-hazardous substance, the perchlorate anion necessitates specific disposal protocols due to its oxidizing nature.[1] Perchlorate-containing compounds are treated as potentially reactive hazardous waste, and their disposal is regulated to mitigate environmental and safety risks.[2]

Key Safety and Handling Information

Before initiating any disposal procedures, it is critical to be aware of the inherent properties of liensinine perchlorate and perchlorate compounds in general.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat when handling this compound in its solid form or in solution.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and reducing agents.[3]

  • Spill Management: In the event of a spill, evacuate the area of personnel not wearing protective equipment. Remove all sources of ignition. Cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash and place it in a sealed container for disposal.[3]

Disposal Procedures

Disposal of this compound must be conducted in accordance with all applicable country, federal, state, and local regulations.[1] Due to the reactivity of perchlorates, they may be classified as a D001 RCRA hazardous waste.[2] Therefore, a chemical treatment to reduce the perchlorate anion is a recommended step before final disposal. The following protocol is a general guideline for the chemical reduction of perchlorate in a laboratory setting, adapted from procedures for similar perchlorate-containing compounds.[3]

Experimental Protocol: Reduction of Perchlorate with Zero-Valent Iron

This procedure should be performed in a certified fume hood.

Materials:

  • Waste solution containing this compound

  • Zero-valent iron (ZVI) powder or filings

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Acidify the Waste Solution: Carefully add acid (e.g., HCl or H₂SO₄) to the aqueous waste solution containing this compound to adjust the pH to a range of 2-3. Monitor the pH using a calibrated pH meter or pH indicator strips. The acidic environment enhances the reductive capability of the zero-valent iron.[3]

  • Add Zero-Valent Iron: With continuous stirring, slowly add an excess of zero-valent iron powder or filings to the acidified waste solution. A general guideline is to add approximately 5-10 grams of ZVI per liter of waste solution, though the optimal amount may vary depending on the concentration of this compound.[3]

  • Reaction Time: Allow the reaction to proceed with continuous stirring for a minimum of 24 hours. The reduction of perchlorate is a relatively slow process.[3]

  • Neutralization: After the reaction period, neutralize the solution by carefully adding a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is between 6 and 8.

  • Final Disposal: The treated solution, now containing the organic liensinine component and iron salts, should be collected in a designated hazardous waste container and disposed of through your institution's hazardous chemical waste program.[3]

Important Note: This protocol is a general guideline. It is essential to conduct a small-scale test to optimize the reaction conditions for your specific waste stream before treating larger quantities.[3]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_treatment Chemical Treatment (in Fume Hood) cluster_disposal Final Disposal A Identify this compound Waste B Consult SDS and Institutional Guidelines A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Acidify Waste Solution (pH 2-3) C->D Proceed to Treatment E Add Zero-Valent Iron (ZVI) D->E F Stir for 24 hours E->F G Neutralize Solution (pH 6-8) F->G H Collect Treated Waste in Hazardous Waste Container G->H Proceed to Disposal I Label Container Clearly H->I J Arrange for Pickup by EH&S or Licensed Contractor I->J

Caption: Workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of Liensinine Perchlorate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Liensinine (B1675319) Perchlorate (B79767) has been identified. The following guidance is a conservative synthesis based on the known, severe hazards of its constituent parts: the liensinine alkaloid (an organic, combustible, and acutely toxic compound) and the perchlorate anion (a powerful oxidizer). The combination of an organic base with a perchlorate anion creates a high-risk substance that should be treated as potentially explosive, shock-sensitive, and acutely toxic. All operations should be conducted by trained personnel within a controlled laboratory environment.

Immediate Safety and Hazard Assessment

Liensinine perchlorate combines the acute oral toxicity of the liensinine alkaloid with the severe fire and explosion risk of an organic perchlorate salt.[1][2][3][4] Perchlorates are strong oxidizers that can cause rapid combustion or explosions when mixed with fuels, organic materials, or powdered metals.[1] Chronic exposure to perchlorates may interfere with iodine uptake by the thyroid gland.[1] The liensinine component is classified as potentially fatal if swallowed.

Hazard ComponentAssociated Risks
Perchlorate Anion Strong Oxidizer : May cause or intensify fire; may cause fire or explosion.[1][3][4] Reactivity : Can form unstable and potentially explosive mixtures with combustible materials, reducing agents, or when subjected to shock, friction, or heat.[2][5] Health : Harmful if swallowed. Causes serious eye irritation. May cause damage to the thyroid through prolonged or repeated exposure.[1][3][4][5]
Liensinine Cation Health (Acute) : GHS classification indicates it may be fatal if swallowed and may cause drowsiness or dizziness. Combustibility : As an organic compound, it is a fuel source, which significantly increases the explosion hazard when combined with the perchlorate oxidizer.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to protect against the compound's multifaceted threats: acute toxicity, chemical burns, and potential explosion. Standard laboratory PPE is insufficient.[6][7]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards worn under a full-face shield.[2][6][8]Provides maximum protection from splashes, projectiles, and thermal energy in case of a rapid decomposition or explosion.
Hand Protection Double-gloving system: An inner, chemical-resistant glove (e.g., nitrile) covered by a heavier, chemical-resistant outer glove (e.g., neoprene or butyl rubber).[8][9]Ensures dexterity while providing robust protection against a toxic substance that may be absorbed through the skin. Check manufacturer's compatibility charts.
Body Protection A flame-resistant (FR) or Nomex® laboratory coat worn over clothing made of natural fibers (e.g., cotton).[8] A chemical-resistant apron may be worn over the lab coat.Protects against fire, chemical splashes, and prevents accumulation of the substance on personal clothing.[3][5] Synthetic clothing (polyester, acrylic) should be avoided as it can melt and adhere to skin.[8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if there is any risk of aerosol or dust generation outside of a certified fume hood.[8][10] Use requires prior medical evaluation and fit-testing.Protects against inhalation of the highly toxic particulate matter. All handling of the solid should ideally occur within a fume hood to prevent exposure.[8][11]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills.

Operational and Disposal Plans

Handling Protocol: Step-by-Step Guidance

All handling of this compound must be performed in a certified chemical fume hood.

  • Preparation : Before handling, ensure the work area is free of combustible materials (paper towels, solvents, etc.). Locate and verify the functionality of the nearest safety shower and eyewash station.[12]

  • Grounding : Use anti-static equipment and ground all metal containers and spatulas to prevent ignition from electrostatic discharge.

  • Weighing : Weigh the minimum quantity necessary for the experiment. Use non-sparking spatulas (e.g., plastic or bronze). Avoid scraping or applying friction to the solid material.

  • Dispensing : When transferring the solid, do so gently. Avoid creating dust.[3][5] If making a solution, add the solid slowly to the solvent; do not add solvent rapidly to the solid.

  • Post-Handling : Thoroughly decontaminate the work surface with soap and water. Wash hands thoroughly after removing gloves.[5]

Storage Protocol
  • Store in a cool, dry, well-ventilated area.

  • Keep container tightly closed.

  • Store away from all incompatible materials, especially combustible materials, organic solvents, and reducing agents.[5][11]

  • Do not store in glass containers with screw caps (B75204) or ground glass stoppers that can cause friction. Use containers supplied by the manufacturer or those with polyethylene (B3416737) caps.[2]

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Disposal Phase Risk_Assessment 1. Conduct Risk Assessment Don_PPE 2. Don Full PPE Risk_Assessment->Don_PPE Prepare_Hood 3. Prepare Fume Hood (Clear Combustibles) Don_PPE->Prepare_Hood Weigh 4. Weigh Minimum Quantity (Non-Sparking Tools) Prepare_Hood->Weigh Use 5. Use in Procedure Weigh->Use Decontaminate 6. Decontaminate Work Area Use->Decontaminate Collect_Waste 7. Collect Waste in Designated Container Decontaminate->Collect_Waste Label_Waste 8. Label as 'Reactive & Toxic' Collect_Waste->Label_Waste Arrange_Pickup 9. Arrange Professional Disposal Label_Waste->Arrange_Pickup Emergency_Response_Logic Incident Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation Incident->Assess Spill Spill Assess->Spill Type? Exposure Personal Exposure Assess->Exposure Fire Fire Assess->Fire Is_Minor_Spill Minor Spill? (<1g, Contained) Spill->Is_Minor_Spill Exposure_Action Use Safety Shower / Eyewash Seek Immediate Medical Aid Exposure->Exposure_Action Fire_Action Evacuate & Activate Alarm Call 911 Fire->Fire_Action Minor_Action Self-Cleanup (Non-combustible absorbent) Is_Minor_Spill->Minor_Action Yes Major_Action Evacuate Lab & Call EHS/911 Is_Minor_Spill->Major_Action No

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。